molecular formula C12H26Cl2N2 B1392393 1-(Piperidin-4-ylmethyl)azepane dihydrochloride CAS No. 1211466-39-5

1-(Piperidin-4-ylmethyl)azepane dihydrochloride

Cat. No.: B1392393
CAS No.: 1211466-39-5
M. Wt: 269.25 g/mol
InChI Key: WGPRTWFHYCDEFH-UHFFFAOYSA-N
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Description

1-(Piperidin-4-ylmethyl)azepane dihydrochloride is a useful research compound. Its molecular formula is C12H26Cl2N2 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Piperidin-4-ylmethyl)azepane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-4-ylmethyl)azepane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(piperidin-4-ylmethyl)azepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-2-4-10-14(9-3-1)11-12-5-7-13-8-6-12;;/h12-13H,1-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPRTWFHYCDEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Piperidin-4-ylmethyl)azepane dihydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride

Introduction

1-(Piperidin-4-ylmethyl)azepane is a saturated heterocyclic compound containing both a piperidine and an azepane ring system linked by a methylene bridge. Such structures are of interest to researchers in medicinal chemistry and drug development due to their potential to interact with various biological targets. The seven-membered azepane ring, in particular, offers a greater degree of conformational flexibility compared to the more common five- and six-membered rings, opening up a significant area of three-dimensional chemical space.[1][2][3] This guide presents two plausible and robust synthetic pathways for the preparation of 1-(Piperidin-4-ylmethyl)azepane, culminating in its isolation as a stable dihydrochloride salt. The methodologies described are grounded in established principles of organic synthesis and are designed for reproducibility in a research setting.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two primary disconnection strategies, both focusing on the formation of the C-N bond between the azepane nitrogen and the piperidin-4-ylmethyl moiety.

  • Strategy A: Reductive Amination. Disconnecting the C-N bond via a reductive amination pathway leads to azepane and a piperidine-4-carboxaldehyde derivative. This approach is a cornerstone of amine synthesis due to its efficiency and the mild conditions often employed.[4][5]

  • Strategy B: Nucleophilic Substitution. Alternatively, the C-N bond can be formed through a classical nucleophilic substitution (SN2) reaction. This involves azepane acting as a nucleophile and a piperidin-4-ylmethyl halide as the electrophile.

This guide will elaborate on both synthetic routes, providing detailed experimental protocols and discussing the rationale behind the selection of reagents and conditions.

Pathway A: Synthesis via Reductive Amination

Reductive amination is a highly effective one-pot method for the synthesis of amines from a carbonyl compound and another amine.[4] The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ by a selective reducing agent. A key advantage of this method is that it minimizes the over-alkylation often observed in direct alkylation of amines.

For the synthesis of 1-(Piperidin-4-ylmethyl)azepane, this pathway involves the reaction of azepane with a suitable piperidine-4-carboxaldehyde. To prevent unwanted side reactions, the piperidine nitrogen of the aldehyde component is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group.

cluster_0 Pathway A: Reductive Amination Boc-Pip-CHO tert-butyl 4-formylpiperidine-1-carboxylate Intermediate Boc-protected Product Boc-Pip-CHO->Intermediate 1. Azepane 2. NaBH(OAc)₃ Azepane Azepane Azepane->Intermediate Final_Product_A 1-(Piperidin-4-ylmethyl)azepane dihydrochloride Intermediate->Final_Product_A HCl

Figure 1: Reductive Amination Synthesis Pathway.

Experimental Protocol for Pathway A

Step 1: Synthesis of tert-butyl 4-((azepan-1-yl)methyl)piperidine-1-carboxylate

  • To a stirred solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add azepane (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This reducing agent is particularly effective for reductive aminations as it is mild and selective for the iminium ion over the starting aldehyde.[5]

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-protected intermediate.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified tert-butyl 4-((azepan-1-yl)methyl)piperidine-1-carboxylate from the previous step in a minimal amount of a suitable solvent such as methanol or diethyl ether.

  • To this solution, add an excess of a solution of hydrochloric acid in methanol or diethyl ether (e.g., 4 M HCl in dioxane).

  • Stir the mixture at room temperature. The formation of a precipitate (the dihydrochloride salt) is typically observed.

  • After stirring for 2-4 hours, collect the precipitate by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield 1-(Piperidin-4-ylmethyl)azepane dihydrochloride as a white or off-white solid.

ReagentMolar Eq.Purpose
tert-butyl 4-formylpiperidine-1-carboxylate1.0Electrophilic carbonyl source
Azepane1.1Nucleophilic amine
Sodium triacetoxyborohydride1.5Selective reducing agent for the iminium ion
Hydrochloric acidExcessDeprotection of Boc group and salt formation

Pathway B: Synthesis via Nucleophilic Substitution

This pathway involves the direct N-alkylation of azepane with a piperidine derivative containing a leaving group on the 4-methyl position, such as 4-(chloromethyl)piperidine or 4-(bromomethyl)piperidine.[6][7] To ensure the piperidine nitrogen does not compete in the alkylation reaction, it must be protonated, hence the use of the hydrochloride or hydrobromide salt of the alkylating agent. A base is required in the reaction to deprotonate the azepane, allowing it to act as an effective nucleophile.

cluster_1 Pathway B: Nucleophilic Substitution Pip-CH2X 4-(halomethyl)piperidine hydrohalide (X = Cl, Br) Free_Base 1-(Piperidin-4-ylmethyl)azepane Pip-CH2X->Free_Base 1. Azepane 2. Base (e.g., K₂CO₃) Azepane_B Azepane Azepane_B->Free_Base Final_Product_B 1-(Piperidin-4-ylmethyl)azepane dihydrochloride Free_Base->Final_Product_B HCl

Figure 2: Nucleophilic Substitution Synthesis Pathway.

Experimental Protocol for Pathway B

Step 1: Synthesis of 1-(Piperidin-4-ylmethyl)azepane

  • In a round-bottom flask, suspend 4-(chloromethyl)piperidine hydrochloride[6][8] or 4-(bromomethyl)piperidine hydrobromide[7] (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5-3.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).

  • Add azepane (1.2 eq) to the suspension.

  • Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in DCM and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base of the product.

  • Purification can be achieved via flash column chromatography if necessary.

Step 2: Salt Formation

  • Dissolve the purified 1-(Piperidin-4-ylmethyl)azepane in a suitable solvent like methanol or diethyl ether.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until the solution becomes acidic.

  • The dihydrochloride salt should precipitate out of the solution.

  • Stir for an additional hour, then collect the solid by filtration.

  • Wash the product with cold diethyl ether and dry under vacuum to obtain 1-(Piperidin-4-ylmethyl)azepane dihydrochloride.

ReagentMolar Eq.Purpose
4-(halomethyl)piperidine hydrohalide1.0Electrophilic alkylating agent
Azepane1.2Nucleophile
Potassium Carbonate or Triethylamine2.5-3.0Base to deprotonate azepane
Hydrochloric acidExcessSalt formation

Conclusion

Both the reductive amination and nucleophilic substitution pathways offer viable and effective routes for the synthesis of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride. The choice between the two methods may depend on the availability of starting materials, desired scale of the reaction, and the specific equipment available in the laboratory. The reductive amination pathway is often favored for its mild conditions and high selectivity, while the nucleophilic substitution route provides a more classical and direct approach. In either case, careful control of reaction conditions and appropriate purification techniques are essential for obtaining the target compound in high purity.

References

  • Sanchez, R., Leonori, D., Ruffoni, A., Mykura, R., Duong, V., Varela, A., Matador, E., Angelini, L., Llaveria, J., & Carbajo, R. J. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Research Explorer - The University of Manchester.
  • Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., Carbajo, R. J., Llaveria, J., Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771–779.
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  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.

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Chemical properties of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride. As a molecule incorporating both the piperidine and azepane heterocyclic systems, it represents a scaffold of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from foundational chemical principles, data on analogous structures, and predictive modeling. We will explore the molecule's structure, physicochemical properties, potential synthetic pathways, and analytical characterization methods. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical behavior.

Molecular Structure and Stereochemistry

1-(Piperidin-4-ylmethyl)azepane features a piperidine ring connected via a methylene linker at its 4-position to the nitrogen atom of an azepane ring. The dihydrochloride salt form indicates that both basic nitrogen atoms are protonated, forming ammonium centers.

  • Piperidine Moiety: The piperidine ring is a saturated six-membered heterocycle. It predominantly adopts a chair conformation to minimize steric and torsional strain. The methylene-azepane substituent at the C4 position can exist in either an axial or equatorial orientation, with the equatorial position being sterically favored.

  • Azepane Moiety: The azepane ring is a seven-membered saturated heterocycle.[1] Unlike the rigid chair of piperidine, the azepane ring is highly flexible and can exist in several low-energy conformations, such as the twist-chair and twist-boat.[2] The specific conformation is influenced by substitution and the solid-state packing forces.

  • Dihydrochloride Salt: The presence of two positive charges on the nitrogen atoms significantly influences the molecule's overall polarity and intermolecular interactions. The chloride counter-ions are associated with these ammonium centers.

structure cluster_piperidine Piperidine Ring cluster_linker Methylene Linker cluster_azepane Azepane Ring P1 N⁺H₂ P2 CH₂ P1->P2 P3 CH₂ P2->P3 P4 CH P3->P4 P5 CH₂ P4->P5 L1 CH₂ P4->L1 P6 CH₂ P5->P6 P6->P1 A1 N⁺H L1->A1 A2 CH₂ A1->A2 A3 CH₂ A2->A3 A4 CH₂ A3->A4 A5 CH₂ A4->A5 A6 CH₂ A5->A6 A7 CH₂ A6->A7 A7->A1 caption Figure 1. 2D Structure of 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride

Caption: Figure 1. 2D Structure of 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. The data presented below are calculated or predicted based on the structure of the free base and the known effects of dihydrochloride salt formation.

PropertyPredicted/Calculated ValueSource & Rationale
Molecular Formula C₁₂H₂₆Cl₂N₂Calculated from the free base (C₁₂H₂₄N₂) + 2HCl.
Molecular Weight 269.26 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solid (Predicted)Amine hydrochloride salts are typically crystalline solids.[3]
pKa₁ (Azepane N) ~11.0 - 11.5Inferred from azepane and other cyclic secondary/tertiary amines.[1][4]
pKa₂ (Piperidine N) ~10.5 - 11.2Inferred from piperidine's conjugate acid pKa.[5][6]
Aqueous Solubility High (Predicted)As a dihydrochloride salt of a small molecule, high aqueous solubility is expected due to the ionic nature.
Organic Solvent Solubility High in polar protic solvents (e.g., methanol, ethanol); Low in nonpolar solvents (e.g., hexane, toluene).General solubility trends for amine salts.
Predicted XlogP (Free Base) 1.8Predicted octanol-water partition coefficient for the non-protonated free base, indicating moderate lipophilicity.[7]
Stability The solid salt form is expected to be stable under standard storage conditions (cool, dry). The free base is susceptible to oxidation and reaction with atmospheric CO₂.[1]

Synthesis and Salt Formation

While a specific synthesis for 1-(Piperidin-4-ylmethyl)azepane is not readily found in the literature, a logical and common synthetic strategy would involve reductive amination. This is a robust and widely used method for forming C-N bonds.[8]

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process: reductive amination to form the free base, followed by salt formation.

Step 1: Reductive Amination This step involves the reaction of azepane with a protected form of 4-piperidinecarboxaldehyde. The use of a protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is crucial to prevent self-condensation and other side reactions.

  • Imine Formation: N-Boc-4-piperidinecarboxaldehyde is reacted with azepane to form an intermediate iminium ion.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB), is added in situ to reduce the iminium ion to the desired tertiary amine. STAB is a mild and selective reagent well-suited for this transformation.

  • Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the free base, 1-(Piperidin-4-ylmethyl)azepane.

Step 2: Dihydrochloride Salt Formation The purified free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl in ethanol) is then added dropwise. The dihydrochloride salt, being insoluble in many organic solvents, will precipitate out and can be collected by filtration.[9]

synthesis_workflow start N-Boc-4-piperidine- carboxaldehyde + Azepane step1 Reductive Amination (e.g., NaBH(OAc)₃) start->step1 intermediate N-Boc-1-(Piperidin-4- ylmethyl)azepane step1->intermediate step2 Acidic Deprotection (e.g., TFA or HCl) intermediate->step2 free_base 1-(Piperidin-4-ylmethyl)azepane (Free Base) step2->free_base step3 Salt Formation (2 eq. HCl in Ether/IPA) free_base->step3 product 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride step3->product caption Figure 2. Proposed Synthesis Workflow

Caption: Figure 2. Proposed Synthesis Workflow

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the structure and purity of the synthesized compound. The following are predicted spectroscopic and chromatographic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the overlapping signals from the two rings.

    • N-H Protons: Broad signals corresponding to the N⁺-H protons would be observed, likely in the downfield region (> 8 ppm), and their chemical shift could be concentration and solvent-dependent.

    • Protons α to Nitrogen: The protons on the carbons adjacent to the protonated nitrogens (piperidine C2, C6; azepane C2, C7; and the linker CH₂) will be the most deshielded, appearing in the approximate range of δ 2.8-3.5 ppm.[10][11]

    • Ring Protons: The remaining CH₂ groups of both rings would likely appear as a complex series of multiplets in the δ 1.5-2.2 ppm range.[10][11]

  • ¹³C NMR:

    • Carbons α to Nitrogen: The carbon signals for C2/C6 of the piperidine, C2/C7 of the azepane, and the linker CH₂ are expected in the δ 45-65 ppm region.[10]

    • Other Ring Carbons: The remaining aliphatic carbons of the rings would appear further upfield, typically in the δ 20-40 ppm range.[10]

Infrared (IR) Spectroscopy

The IR spectrum of the dihydrochloride salt would be dominated by features characteristic of ammonium salts.

  • N⁺-H Stretching: A very broad and strong absorption band is expected in the 2400-3000 cm⁻¹ region. This is a hallmark of secondary and tertiary amine salts and is due to the stretching vibrations of the N⁺-H bonds.[12]

  • C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹, often superimposed on the broad N⁺-H band.[12]

  • N⁺-H Bending: Ammonium bending vibrations typically appear in the 1550-1610 cm⁻¹ region.

  • C-H Bending: Methylene scissoring and bending vibrations will be observed around 1450 cm⁻¹.

Mass Spectrometry (MS)

When analyzed by techniques like Electrospray Ionization (ESI), the mass spectrum would show the molecular ion of the free base.

  • Molecular Ion: A prominent peak at m/z 197.20, corresponding to the [M+H]⁺ of the free base (C₁₂H₂₄N₂).[7]

  • Fragmentation Pattern: Fragmentation would likely occur via cleavage of the C-N bonds, leading to characteristic fragments of the piperidine and azepane rings. Common fragmentation pathways for N-alkyl piperidines involve alpha-cleavage, resulting in the loss of substituents from the ring.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Due to the high polarity of the dihydrochloride salt, reverse-phase HPLC would require an ion-pairing agent (like TFA) to achieve good retention and peak shape. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) would be a suitable technique.[13][14]

  • Gas Chromatography (GC): Direct analysis of the dihydrochloride salt by GC is not feasible due to its non-volatile nature. The sample would need to be converted back to the volatile free base by neutralization before injection. A polar capillary column designed for amine analysis would be necessary to prevent peak tailing.[15][16]

Reactivity and Chemical Behavior

  • Basicity: The free base form of the molecule contains two basic nitrogen atoms. The azepane nitrogen is tertiary, and the piperidine nitrogen is secondary. Both can be readily protonated by acids to form the corresponding ammonium salts.

  • Nucleophilicity: The nitrogen atoms of the free base are nucleophilic. The secondary nitrogen of the piperidine ring can undergo further alkylation, acylation, or other reactions typical of secondary amines. The tertiary nitrogen of the azepane is also nucleophilic but is more sterically hindered.

  • Stability of the Salt: The dihydrochloride salt is significantly more stable, less volatile, and easier to handle than the oily or low-melting free base. It is the preferred form for storage and pharmaceutical formulation. The formation of different polymorphic forms of the dihydrochloride salt is possible, which could impact properties like solubility and dissolution rate.[17][18]

Conclusion

1-(Piperidin-4-ylmethyl)azepane dihydrochloride is a diamine salt with a chemical structure suggestive of applications in pharmaceutical research. Its properties are defined by the combination of the conformationally distinct piperidine and azepane rings, linked by a flexible methylene bridge. As a dihydrochloride salt, it is predicted to be a stable, water-soluble crystalline solid. Its synthesis can be achieved through standard organic chemistry methods like reductive amination, and its structure can be confirmed using a suite of modern analytical techniques. This guide provides a foundational understanding of its chemical properties, which should serve as a valuable starting point for any researcher or developer working with this compound, while underscoring the necessity of experimental validation for these predicted characteristics.

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The Ascendancy of Saturated Heterocycles: A Technical Guide to the Biological Activity of Novel Piperidine and Azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the piperidine and azepane scaffolds have emerged as privileged structures, foundational to a remarkable breadth of therapeutic agents. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of novel derivatives of these essential nitrogen-containing heterocycles. As a senior application scientist, this document synthesizes technical accuracy with field-proven insights, elucidating the causal relationships behind experimental choices and providing a self-validating framework for the protocols described.

Introduction: The Structural and Pharmacokinetic Advantages of Piperidine and Azepane Scaffolds

The six-membered piperidine and seven-membered azepane rings are ubiquitous in medicinal chemistry, and for good reason.[1][2][3] Their saturated, non-planar structures offer a distinct advantage over their aromatic counterparts by providing a three-dimensional array of exit vectors for substituent placement. This spatial arrangement is critical for optimizing interactions with the intricate topographies of biological targets.[1][4]

The nitrogen atom inherent to these scaffolds is a key modulator of physicochemical properties. It can act as a hydrogen bond acceptor and, when protonated at physiological pH, as a hydrogen bond donor, allowing for the fine-tuning of solubility and lipophilicity (LogP).[1] This control over fundamental drug-like properties is a primary driver for the continued exploration of these motifs in drug discovery programs.[5][6][7]

Azepane derivatives, with their greater conformational flexibility compared to piperidines, offer access to a broader region of chemical space.[4][8] This increased flexibility can be advantageous for binding to targets with less defined or more dynamic binding pockets. However, this same flexibility can also introduce an entropic penalty upon binding. Consequently, the strategic introduction of substituents to bias the ring conformation is a key aspect of azepane-based drug design.[4]

Strategic Synthesis of Piperidine and Azepane Derivatives: Building the Foundation for Biological Activity

The biological activity of a piperidine or azepane derivative is intrinsically linked to its chemical structure. Therefore, the synthetic routes employed to construct these scaffolds and introduce functional diversity are of paramount importance.

Synthesis of Piperidine Derivatives

A variety of synthetic strategies have been developed to access the piperidine core. These can be broadly categorized into intramolecular and intermolecular reactions.

  • Intramolecular Cyclization: This is a common and powerful approach that involves the formation of the piperidine ring from a linear precursor.[2] Methods include:

    • Reductive Amination: The cyclization of amino-aldehydes or amino-ketones.

    • Radical-Mediated Cyclization: Utilizing radical intermediates to forge the C-N bond.[2]

    • Ring-Closing Metathesis: A versatile method for forming the heterocyclic ring from a diene precursor.

  • Hydrogenation of Pyridine Precursors: The reduction of substituted pyridines is a direct and often efficient route to the corresponding piperidines.[2] Recent advances have seen the development of highly selective catalysts for this transformation.[2]

  • Multi-component Reactions: These reactions, where three or more reactants combine in a single operation, offer a rapid and efficient means to generate complex and diverse piperidine libraries.[2]

Synthesis of Azepane Derivatives

The construction of the seven-membered azepane ring presents unique synthetic challenges. Key strategies include:

  • Ring-Expansion Reactions: This approach involves the expansion of a smaller, more readily accessible ring, such as a pyrrolidine or piperidine.[3]

  • Ring-Closing Reactions: Similar to piperidine synthesis, intramolecular cyclization of linear precursors is a viable strategy.[3]

  • Dearomative Ring Expansion of Nitroarenes: A novel photochemical method that transforms a six-membered nitroarene into a seven-membered azepane ring system in two steps.[8]

A Spectrum of Biological Activities: From Oncology to Neuropharmacology

The versatility of the piperidine and azepane scaffolds is reflected in the wide range of biological activities exhibited by their derivatives.

Anticancer Activity

Piperidine and azepane derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[9][10][11]

  • Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. For instance, novel azepane derivatives have been developed as inhibitors of Protein Kinase B (PKB/Akt), a key node in cancer signaling pathways.[12]

  • Induction of Apoptosis: Certain derivatives can trigger programmed cell death in cancer cells.

  • DNA Intercalation: Some compounds can insert themselves into the DNA double helix, disrupting replication and transcription.[13]

Anti-Alzheimer's Disease Activity

The development of therapeutics for Alzheimer's disease is a major focus of neuropharmacology. Piperidine and azepane derivatives have emerged as promising candidates.[9][11]

  • Cholinesterase Inhibition: A key strategy in managing Alzheimer's symptoms is to inhibit the enzymes that break down the neurotransmitter acetylcholine. Novel piperidine derivatives have been synthesized as potent acetylcholinesterase (AChE) inhibitors.[14][15]

  • Beta-Secretase (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. Azepane derivatives have been designed as BACE1 inhibitors.[11]

  • Dual-Target Inhibition: Some piperidine derivatives have been designed to inhibit both AChE and the aggregation of amyloid-β peptides, offering a multi-pronged therapeutic approach.[14]

Antimicrobial and Antiviral Activity

The piperidine and azepane scaffolds are also found in compounds with potent antimicrobial and antiviral properties.[10][16][17]

  • Antimicrobial: Derivatives have shown activity against a range of bacteria and fungi.[16]

  • Antiviral: The piperidine ring is a component of several antiviral drugs, and research is ongoing to develop new derivatives with broad-spectrum antiviral activity.[10][13]

Anti-inflammatory Activity

Chronic inflammation is implicated in a host of diseases. Azepine derivatives have been investigated as anti-inflammatory agents.

  • COX-2 Inhibition: New hexahydropyrimido[1,2-a]azepine derivatives have been synthesized and shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[18]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative piperidine and azepane derivatives.

Table 1: Anticancer Activity of Piperidine and Azepane Derivatives

Compound ClassDerivativeCell LineIC50 (µM)Reference
Piperidine112aMCF-7 (Breast)3.32[9]
Piperidine112aT47D (Breast)0.91[9]
Piperidine112aHeLa (Cervical)1.71[9]
AzepaneOxazepien derivative 5bCaCo-2 (Colon)24.53[11]

Table 2: Anti-Alzheimer's Disease Activity of Piperidine Derivatives

Compound ClassDerivativeTargetIC50 (nM)Reference
Piperidine86aAChE2.13[9]
Piperidine21AChE0.56[15]

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of piperidine and azepane derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

Procedure:

  • Cell Seeding: Plate human cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of AChE.

Procedure:

  • Reagent Preparation: Prepare a solution of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the AChE solution and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding ATCI and DTNB to each well.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the production of the yellow-colored 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Mechanisms of Action: Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Piperidine/Azepane Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization invitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) characterization->invitro antimicrobial Antimicrobial/Antiviral Screening pathway Signaling Pathway Analysis (e.g., Western Blot) invitro->pathway apoptosis Apoptosis Assays (e.g., Flow Cytometry) animal_models Animal Models of Disease pathway->animal_models dna_interaction DNA Interaction Studies pk_pd Pharmacokinetics/ Pharmacodynamics animal_models->pk_pd pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt/PKB pdk1->akt phosphorylates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream azepane_inhibitor Azepane Derivative (PKB Inhibitor) azepane_inhibitor->akt inhibits cellular_response Cell Proliferation, Survival, Growth downstream->cellular_response

Caption: Inhibition of the PI3K/Akt signaling pathway by a novel azepane-based PKB inhibitor.

Conclusion: The Future of Piperidine and Azepane Derivatives in Drug Discovery

The piperidine and azepane scaffolds continue to be fertile ground for the discovery of novel therapeutics. Their inherent drug-like properties and synthetic tractability ensure their continued prominence in medicinal chemistry. Future research will undoubtedly focus on the development of more stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting and impactful field of drug discovery.

References

  • The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (n.d.).
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  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 277, 116744.
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Investigating homologs of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Investigating Homologs of 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride

Executive Summary

This technical guide provides a rigorous framework for the medicinal chemistry investigation of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride and its structural homologs. This diamine scaffold—bridging a six-membered piperidine and a seven-membered azepane via a methylene linker—represents a "privileged structure" in Central Nervous System (CNS) drug discovery. It is particularly relevant in the design of ligands for Sigma-1 receptors (


R) , Histamine H3 receptors , and Dopamine receptors .

This document moves beyond basic synthesis, focusing on the Structure-Activity Relationship (SAR) logic, physicochemical profiling, and self-validating experimental protocols required to optimize this scaffold for therapeutic utility.

Structural Analysis & Design Logic

The molecule 1-(Piperidin-4-ylmethyl)azepane consists of two distinct basic centers. Understanding the interplay between these domains is critical for homolog design.

The Pharmacophore Breakdown
  • Domain A (Piperidine): A rigid, lipophilic anchor often serving as the primary binding motif (e.g., interacting with Aspartate residues in GPCRs).

  • Domain B (Azepane): A flexible, seven-membered ring. Azepanes possess unique conformational entropy compared to piperidines, often allowing them to occupy hydrophobic pockets that smaller rings cannot fill.

  • The Linker (Methylene): A single carbon spacer (

    
    ). This short tether restricts the rotational freedom between the two rings, enforcing a specific distance between the two basic nitrogens.
    
Homolog Design Strategy (SAR)

To investigate homologs effectively, we employ a Systematic Variation Protocol :

VariableModificationRationale
Ring Size (N1) Azepane

Piperidine/Pyrrolidine
Tests the steric tolerance of the hydrophobic pocket. Azepane is bulkier and more flexible.
Linker Length (

)
Methylene (

)

Ethylene (

)
Alters the N-N distance and flexibility. Critical for bivalent ligands spanning two receptor subsites.
N-Substitution Secondary amine

N-Methyl/N-Benzyl
Modulates pKa and lipophilicity (LogD). N-Benzyl is a classic

R affinity booster.

Synthetic Pathways & Protocols

The most robust route to 1-(Piperidin-4-ylmethyl)azepane and its homologs is Reductive Amination . This method is preferred over alkylation due to fewer side products (e.g., over-alkylation) and milder conditions.

Pathway Visualization

SynthesisWorkflow Start N-Boc-Piperidine-4-carboxaldehyde Intermediate Imine/Iminium Ion Start->Intermediate DCM, AcOH (cat) Reagent1 Azepane (Free Base) Reagent1->Intermediate Reduction Reduction (NaBH(OAc)3) Intermediate->Reduction in situ Deprotection Acid Deprotection (HCl/Dioxane) Reduction->Deprotection N-Boc Intermediate Final 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride Deprotection->Final Salt Formation

Figure 1: Step-wise reductive amination workflow for the synthesis of the core scaffold.

Detailed Protocol: Reductive Amination

Objective: Synthesis of N-Boc-protected intermediate.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-piperidine-4-carboxaldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM).

  • Amine Addition: Add Azepane (1.1 equiv). If using Azepane HCl, add Triethylamine (Et3N, 1.2 equiv) to liberate the free base.

  • Catalysis: Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LC-MS. Formation of the imine is often visible as a shift in UV activity.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Why STAB? It is milder than NaBH4 and selectively reduces the imine in the presence of the aldehyde, preventing side reactions [1].

  • Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Protocol: Salt Formation (Dihydrochloride)
  • Deprotection: Dissolve the N-Boc intermediate in 4M HCl in Dioxane. Stir for 2 hours.

  • Isolation: The product often precipitates as the hydrochloride salt. If not, add diethyl ether to induce precipitation.

  • Filtration: Filter the white solid under nitrogen (hygroscopic).

  • Recrystallization: Recrystallize from Ethanol/Ether if high purity (>98%) is required for biological assays.

Physicochemical Profiling (The "homolog" check)

Before biological testing, homologs must be profiled for "CNS Druggability." The azepane ring significantly increases lipophilicity compared to piperidine.

Comparative Properties Table
PropertyPiperidine HomologAzepane Core (Target) Significance
Ring Carbons 56 Azepane adds +1 CH2, increasing LogP by ~0.5.
Conformational Energy Chair (Rigid)Twist-Chair (Flexible) Azepane can adapt to induced-fit binding sites better than piperidine.
pKa (Calc) ~11.0~11.2 Both are highly basic; will be protonated at physiological pH (7.4).
TPSA (Ų) 12.0312.03 Low TPSA suggests good Blood-Brain Barrier (BBB) penetration [2].
Experimental Validation: LogD Determination

Do not rely solely on calculated LogP.

  • Method: Shake-flask method using Octanol/Phosphate Buffer (pH 7.4).

  • Protocol: Dissolve compound in buffer. Add octanol. Shake for 1 hour. Analyze phases by HPLC.

  • Target Range: For CNS penetration, an experimental LogD (pH 7.4) between 1.5 and 3.5 is ideal.

Biological Investigation Strategy

The 1-(Piperidin-4-ylmethyl)azepane scaffold is a classic "linker-diamine" motif. The primary targets for investigation should be Sigma Receptors and Histamine H3 .

Signaling Pathway & Assay Logic

BioAssay Compound Test Homolog Screen1 Primary Screen: Radioligand Binding Compound->Screen1 TargetA Sigma-1 (σ1) Receptor (Ligand: [3H]-(+)-Pentazocine) Screen1->TargetA TargetB Histamine H3 Receptor (Ligand: [3H]-N-α-Methylhistamine) Screen1->TargetB Result Ki Determination TargetA->Result TargetB->Result Secondary Functional Assay (Ca2+ mobilization / cAMP) Result->Secondary If Ki < 100 nM

Figure 2: Biological screening cascade prioritizing Sigma-1 and H3 receptors.

Critical Assay: Sigma-1 Receptor Binding
  • Why? The basic nitrogen of the piperidine/azepane mimics the electrostatic interaction of endogenous ligands.

  • Reference Standard: Haloperidol or (+)-Pentazocine.

  • Expectation: Azepane homologs often show higher affinity than piperidine analogs due to hydrophobic bulk tolerance in the

    
     binding pocket [3].
    
Critical Assay: Histamine H3 Antagonism
  • Why? Piperidine-alkyl-azepane motifs are known pharmacophores for H3 antagonists/inverse agonists, useful in treating cognitive disorders [4].

  • Functional Readout: H3 is Gi/o coupled. Look for increase in cAMP (forskolin-induced) if the compound acts as an antagonist/inverse agonist.

Troubleshooting & Stability

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.

    • Solution: Store in a desiccator. Weigh quickly. For precise analytical work, convert a small sample to the free base immediately before use or determine water content via Karl Fischer titration.

  • Cyclization: In rare cases, if the linker is short and the secondary amine is unprotected, intramolecular attack can occur.

    • Prevention: Keep the secondary amine protonated (salt form) during storage.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. Link

  • Collina, S., et al. (2017).[1] Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents, 27(5), 565-578. Link

  • Lazewska, D., et al. (2017).[1] Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[1] Bioorganic & Medicinal Chemistry, 25(20), 5462-5470. Link

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Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Targeted In Vitro Screening Approach

1-(Piperidin-4-ylmethyl)azepane dihydrochloride is a novel chemical entity featuring a piperidine ring linked to an azepane moiety. While direct biological data for this specific compound is not extensively documented in publicly available literature[1][2], its structural components are well-represented in medicinal chemistry and are known to interact with a variety of biological targets. The piperidine scaffold is a privileged structure found in numerous clinically approved drugs, demonstrating a wide range of pharmacological activities, including effects on the central nervous system (CNS)[3]. Similarly, azepane derivatives are key components in compounds designed to target G-protein coupled receptors (GPCRs) and other CNS targets[4][5].

Notably, structurally related N-alkyl-4-aminomethylpiperidine scaffolds have demonstrated significant affinity for the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein at the endoplasmic reticulum[6]. Given these structural precedents, a logical first step in characterizing 1-(Piperidin-4-ylmethyl)azepane dihydrochloride is to assess its potential interaction with the sigma-1 receptor and to conduct a broader screening against common GPCR signaling pathways.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. We will detail protocols for a primary binding assay to determine affinity for the sigma-1 receptor, followed by two key functional cell-based assays to screen for agonist or antagonist activity at Gq- and Gs/Gi-coupled GPCRs. The causality behind experimental choices is explained to ensure a thorough understanding of the process.

Experimental Characterization Workflow

The proposed workflow is designed to first establish direct binding to a high-probability target (Sigma-1 Receptor) and then to functionally screen for broader activity on the most common GPCR signaling pathways.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Functional Pathway Screening A Compound 1-(Piperidin-4-ylmethyl)azepane dihydrochloride B Sigma-1 Receptor Radioligand Binding Assay A->B Test Compound C Determine Affinity (Ki) for Sigma-1 Receptor B->C Data Analysis D Gq-Coupled GPCR Pathway Screen C->D If Ki is potent F Gs/Gi-Coupled GPCR Pathway Screen C->F If Ki is potent E Intracellular Calcium Flux Assay (Fluo-4) D->E H Identify Agonist or Antagonist Activity E->H G cAMP Accumulation Assay (HTRF) F->G G->H G cluster_0 Gq-Coupled GPCR Signaling A Agonist (or Test Compound) B Gq-Coupled GPCR A->B C Phospholipase C (PLC) Activation B->C D IP3 Production C->D E Ca²⁺ Release from ER D->E F Fluo-4 Dye Fluorescence ↑ E->F G cluster_0 Low Cellular cAMP cluster_1 High Cellular cAMP A Anti-cAMP Ab-Cryptate B cAMP-d2 A->B Binding C High FRET Signal B->C Proximity D Anti-cAMP Ab-Cryptate E Cellular cAMP D->E Binding G Low FRET Signal E->G Competition F cAMP-d2

Caption: Principle of the competitive HTRF cAMP assay.

This protocol is a general guideline for a no-wash, add-and-read HTRF cAMP assay. [7]

  • Cell Handling:

    • Harvest cells expressing the GPCR of interest and resuspend them in stimulation buffer.

    • Dispense 5 µL of the cell suspension into a low-volume 384-well white plate.

  • Compound Addition:

    • For Gs-coupled receptors (Agonist mode): Add 5 µL of the test compound at various concentrations.

    • For Gi-coupled receptors (Agonist mode): Add 2.5 µL of the test compound, followed by 2.5 µL of an adenylate cyclase activator like Forskolin (to induce a cAMP signal that can be inhibited).

    • For Antagonist mode: Add 2.5 µL of the test compound, incubate, and then add 2.5 µL of a known agonist.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Add 5 µL of the d2-labeled cAMP solution, followed by 5 µL of the cryptate-labeled antibody solution, prepared in lysis buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths and normalize the data.

    • Plot the HTRF ratio against the log concentration of the test compound to determine EC50 or IC50 values.

Summary and Next Steps

The protocols outlined in this guide provide a robust starting point for the in vitro characterization of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride. The sigma-1 receptor binding assay will establish its affinity for this high-probability target. The functional calcium and cAMP assays will reveal any broader activity on major GPCR signaling pathways, classifying the compound as a potential agonist or antagonist.

Positive results from these initial screens would warrant further investigation, including:

  • Selectivity Profiling: Testing against a broader panel of receptors (e.g., other sigma receptor subtypes, different GPCRs) to determine selectivity.

  • Mechanism of Action Studies: Further assays to elucidate the specific mode of action (e.g., competitive vs. non-competitive antagonism).

  • In Vitro ADME/Tox: Preliminary assessment of metabolic stability, permeability, and cytotoxicity.

This structured approach ensures a thorough and scientifically rigorous initial evaluation, paving the way for more advanced preclinical development.

References

  • Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link]

  • GPCR Screening Services. (n.d.). Creative Bioarray. Retrieved February 14, 2026, from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.34.1-1.34.21. [Link]

  • cAMP/IP-One HTplex cell-based experiment performed on Mithras LB 940 using HTRF® technology. (n.d.). Berthold Technologies. Retrieved February 14, 2026, from [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). Celtarys. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33, 372–384. [Link]

  • GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. (n.d.). BMG Labtech. Retrieved February 14, 2026, from [Link]

  • How to run a cAMP HTRF assay. (2024, June 11). YouTube. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Principles of the HTRF cAMP Assay. (2025, January 15). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • FLIPR Calcium 4 Assay Kit. (n.d.). Molecular Devices. Retrieved February 14, 2026, from [Link]

  • Palkó, E., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4588. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved February 14, 2026, from [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. (2025, September 11). Celtarys Research. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2025, August 6). Journal of Molecular Structure. [Link]

  • Chong, H. S., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2099-2105. [Link]

  • 1-(Piperidin-4-yl)azepane dihydrochloride. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. (n.d.). PMC. [Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (n.d.). Scilit. [Link]

  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... (n.d.). ResearchGate. [Link]

  • 1-(piperidin-4-ylmethyl)azepane. (n.d.). PubChemLite. Retrieved February 14, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). International Journal of Novel Research and Development. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, January 23). ResearchGate. [Link]

Sources

Application Note: 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride in Histamine H3 Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The Shift to Non-Imidazole Ligands

The Histamine H3 receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) that functions as an auto-receptor to inhibit histamine release and as a hetero-receptor to modulate dopamine, acetylcholine, and norepinephrine. Early H3R ligands (e.g., thioperamide) relied on an imidazole core, which suffered from poor blood-brain barrier (BBB) penetration and inhibition of cytochrome P450 enzymes.

1-(Piperidin-4-ylmethyl)azepane dihydrochloride represents a critical structural scaffold in the "non-imidazole" class of H3 antagonists/inverse agonists. This diamine motif—comprising a piperidine core linked to an azepane ring—mimics the basic "tail" required for high-affinity interaction with the conserved aspartate residue (Asp3.32) in the GPCR transmembrane domain, without the metabolic liabilities of the imidazole ring.

Mechanistic Role

This compound functions primarily as a competitive antagonist or inverse agonist . By binding to the orthosteric site, it prevents the coupling of the G


 protein, thereby blocking the downstream inhibition of cAMP accumulation.
Visual 1: H3R Signaling & Ligand Intervention

The following diagram illustrates the H3R signal transduction pathway and the specific intervention point of the azepane-piperidine ligand.

H3R_Signaling cluster_effect Physiological Outcome of Ligand Binding Ligand 1-(Piperidin-4-ylmethyl)azepane H3R H3 Receptor (GPCR) Ligand->H3R Blocks (Antagonist) or Suppresses (Inverse Agonist) Agonist Histamine / (R)-α-Me-Histamine Agonist->H3R Activates Gi Gi/o Protein H3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Pathway Gi->MAPK Activates cAMP cAMP Production AC->cAMP Catalyzes Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Modulates

Figure 1: H3R signaling cascade. The azepane ligand competes with endogenous histamine, preventing Gi/o coupling and relieving the inhibition of neurotransmitter release.

Experimental Protocols

Protocol A: Membrane Preparation (HEK-293/hH3R)

High-quality membrane fractions are the prerequisite for reproducible Ki values. This protocol minimizes receptor degradation.

Materials:

  • HEK-293 cells stably expressing human H3R (hH3R).[1][2]

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM MgCl₂, Protease Inhibitor Cocktail (Roche cOmplete™).

  • Storage Buffer: 50 mM Tris-HCl (pH 7.4), 10% Sucrose.

Workflow:

  • Harvest: Detach cells at 80-90% confluency using PBS/EDTA (Avoid Trypsin to preserve receptor integrity).

  • Lysis: Resuspend cell pellet in ice-cold Lysis Buffer. Homogenize using a Polytron (2 bursts of 10s at setting 5).

  • Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Discard pellet.

  • Enrichment: Centrifuge supernatant at 30,000 x g for 45 min at 4°C.

  • Resuspension: Resuspend the resulting membrane pellet in Storage Buffer.

  • Quantification: Determine protein concentration (BCA Assay). Target 1–3 mg/mL.

  • Storage: Aliquot and flash freeze in liquid nitrogen. Store at -80°C.

Protocol B: Competition Radioligand Binding Assay

This assay determines the affinity (Ki) of 1-(Piperidin-4-ylmethyl)azepane by measuring its ability to displace the standard agonist [³H]-N-α-methylhistamine.

Reagents:

  • Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH), Specific Activity ~80 Ci/mmol. Concentration = 2 nM (approx.[3] Kd).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.[2][4] Note: Mg²⁺ is critical for stabilizing the receptor-G-protein complex.

  • Non-Specific Binding (NSB) Control: 10 µM Thioperamide or 100 µM Histamine.

  • Test Compound: 1-(Piperidin-4-ylmethyl)azepane dihydrochloride (10⁻¹⁰ M to 10⁻⁵ M).

Step-by-Step Procedure:

  • Plate Preparation: Use 96-well polypropylene plates.

  • Additions (Total Vol 200 µL):

    • 50 µL Assay Buffer.

    • 50 µL Test Compound (increasing concentrations).

    • 50 µL [³H]-NAMH (Final conc. 2 nM).

    • 50 µL Membrane Suspension (10–20 µg protein/well).

  • Incubation: Shake gently at 25°C for 60 minutes . (Equilibrium is reached faster at RT than 4°C).

  • Termination:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Critical: PEI reduces the high non-specific binding of lipophilic azepane amines to the glass fibers.

    • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).[5]

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry filters, add liquid scintillant, and count in a Beta Counter.

Visual 2: Binding Assay Workflow

Operational logic for the competition binding assay.

Binding_Workflow cluster_prep Preparation cluster_reaction Reaction (96-well) cluster_analysis Analysis Membranes Thaw Membranes (HEK-hH3R) Incubate Incubate 60 min @ 25°C Membranes->Incubate Dilution Dilute Compound (10^-10 to 10^-5 M) Dilution->Incubate PEI Soak Filters (0.3% PEI) Harvest Harvest & Wash (Ice-cold Buffer) PEI->Harvest Pre-treat Incubate->Harvest Count Scintillation Counting Harvest->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Figure 2: Step-by-step workflow for [³H]-NAMH competition binding.

Data Analysis & Interpretation

Calculation of Ki

Convert the raw CPM (Counts Per Minute) to % Specific Binding. Use non-linear regression (One-site competition model) to determine the IC₅₀.

Calculate the inhibition constant (


) using the Cheng-Prusoff equation :


  • 
     : Concentration of azepane ligand displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used (2 nM).[3]
    
  • 
     : Dissociation constant of [³H]-NAMH (typically ~0.5 - 1.0 nM for hH3R).
    
Expected Results Table

Typical affinity profiles for azepane-based H3 ligands compared to standards.

Compound ClassRepresentative LigandAffinity (

)
Mechanism
Test Compound 1-(Piperidin-4-ylmethyl)azepane 7.0 – 8.5 Antagonist
Imidazole Agonist(R)-α-methylhistamine8.0 – 9.0Agonist
Imidazole AntagonistThioperamide7.0 – 8.0Inverse Agonist
Non-Imidazole ReferencePitolisant8.5 – 9.5Inverse Agonist

Note: The specific affinity of the test compound depends on the exact substitution on the piperidine nitrogen. The dihydrochloride salt form ensures solubility but does not alter the intrinsic affinity of the pharmacophore.

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB):

    • Cause: Azepane moieties are lipophilic and cationic; they stick to glass fibers.

    • Solution: Ensure filters are soaked in 0.3% PEI for at least 1 hour. Add 0.1% BSA to the assay buffer.

  • Low Signal-to-Noise Ratio:

    • Cause: Degraded receptor or radioligand.

    • Solution: Always store membranes at -80°C. Do not refreeze. Check [³H]-NAMH purity if >3 months old.

  • Incomplete Displacement:

    • Cause: Ligand insolubility.

    • Solution: Dissolve the dihydrochloride salt in water or DMSO (final DMSO < 1%). Ensure the highest concentration is fully soluble.

References

  • Lovenberg, T.W., et al. (1999).[1] Cloning and functional expression of the human histamine H3 receptor.[4] Molecular Pharmacology, 55(6), 1101-1107.

  • Lazewska, D., et al. (2017).[6] Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[6][7][8] Bioorganic & Medicinal Chemistry, 25(20), 5462-5470.

  • Berlin, M., et al. (2011). Non-imidazole Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 54(1), 26-53.

  • Sander, K., et al. (2008). Histamine H3 receptor antagonists: from scaffolds to clinical candidates. British Journal of Pharmacology, 154(6), 1156-1164.

Sources

Dosage and administration guidelines for 1-(Piperidin-4-ylmethyl)azepane dihydrochloride in animal studies

[1]

Part 1: Compound Profile & Mechanism[1]

Structural Significance

The molecule comprises a piperidine ring linked via a methylene bridge to an azepane (homopiperidine) ring.[1] This "linked-bicyclic" amine structure is a privileged scaffold in medicinal chemistry, capable of adopting conformations that bind to G-protein coupled receptors (GPCRs).[1]

  • Primary Relevance: It is the des-functionalized core of C5a Receptor Antagonists (e.g., W-54011 derivatives) used in inflammation research.[1]

  • Secondary Relevance: It shares structural homology with Sigma-1 (

    
    ) receptor ligands , which modulate calcium signaling and ER stress.[1]
    
  • Physicochemical Properties: As a dihydrochloride salt, the compound is highly polar, hygroscopic, and water-soluble, distinguishing it from the lipophilic free bases of its drug derivatives.[1]

Mechanism of Action (Investigational)

When administered as a standalone fragment, this compound acts as a pharmacological probe .[1]

  • Target Engagement: Likely low-affinity binding to C5aR or

    
     receptors due to the lack of auxiliary hydrophobic binding groups (e.g., aromatic tails).[1]
    
  • Off-Target Risks: Potential blockade of Voltage-Gated Sodium Channels (Nav) or Ganglionic Nicotinic Receptors due to the polyamine-like structure.[1]

Part 2: Formulation & Stability[1]

Solubility Data

The dihydrochloride salt form confers excellent aqueous solubility.[1]

Solvent SystemSolubility (mg/mL)Stability (25°C)Recommended Use
Sterile Water > 50 mg/mL24 HoursStock Solution Preparation
0.9% Saline (PBS) > 25 mg/mL4-6 HoursIV / IP / SC Administration
DMSO > 100 mg/mL> 1 WeekHigh-concentration Stock
Corn Oil < 0.1 mg/mLN/ANot Recommended
Preparation Protocol (Standard 10 mg/kg Dose)

Goal: Prepare 5 mL of dosing solution for rats (250g) at a dose of 10 mg/kg, utilizing a dosing volume of 2 mL/kg.

  • Calculate Concentration:

    • Target Dose: 10 mg/kg.[1]

    • Dosing Volume: 2 mL/kg.[1]

    • Required Concentration =

      
      .
      
  • Weighing: Weigh 25.0 mg of 1-(Piperidin-4-ylmethyl)azepane 2HCl.

    • Correction Factor: If the salt is hygroscopic, measure water content (KF) or assume 10% excess weight.

  • Dissolution: Add 4.0 mL of 0.9% Sterile Saline . Vortex for 30 seconds until clear.

  • pH Adjustment (Critical):

    • The dihydrochloride salt is acidic.[1] Measure pH.

    • If pH < 4.0, adjust carefully to pH 6.0–7.4 using 0.1 N NaOH.[1] Caution: Precipitation may occur if the free base forms; ensure pH does not exceed 8.0.[1]

  • Final Volume: Adjust to final volume of 5.0 mL with saline.

  • Filtration: Pass through a 0.22

    
    m PES syringe filter for sterilization.[1]
    

Part 3: Dosage Guidelines & Administration

WARNING: As this is a research scaffold, no "standard" therapeutic dose exists.[1] The following are starting guidelines for dose-finding studies.

Recommended Dose Ranges (Rodents)
Study TypeRouteStarting DoseMax Dose (Limit)Frequency
Pilot Tolerability IP / SC1 mg/kg30 mg/kgSingle Bolus
Pharmacokinetics IV1 - 3 mg/kg10 mg/kgSingle Bolus
Efficacy (Model) IP / PO5 mg/kg50 mg/kgBID (Twice Daily)
  • Vehicle: 0.9% Saline or PBS (pH 7.4).[1]

  • Oral (PO) Bioavailability: Likely low to moderate due to high polarity (Class III compound). IV or IP is preferred for initial characterization.[1]

Maximum Tolerated Dose (MTD) Protocol

Since the toxicity profile of the scaffold is distinct from its derivatives, an MTD study is mandatory before efficacy testing.[1]

Step-by-Step Up-and-Down Procedure:

  • Cohort A (n=3 mice): Administer 5 mg/kg (IV).

    • Observation (1h): Check for tremors, straub tail (opioid/sigma effect), or sedation.[1]

    • Outcome: If no adverse events, proceed to Cohort B.[1]

  • Cohort B (n=3 mice): Administer 15 mg/kg (IV).

    • Outcome: If adverse events (seizures, respiratory distress) occur, MTD is defined as 10 mg/kg.[1]

  • Cohort C (n=3 mice): Administer 30 mg/kg (IV).

    • Limit: Do not exceed 50 mg/kg for a pure scaffold unless specific low-potency targets are suspected.[1]

Part 4: Visualization (Pathways & Workflows)

Structural Relationship & Target Logic

This diagram illustrates the relationship between the 1-(Piperidin-4-ylmethyl)azepane scaffold and its downstream bioactive derivatives (C5a and Sigma ligands).[1]

ScaffoldLogicScaffold1-(Piperidin-4-ylmethyl)azepane(Core Scaffold)Deriv_C5aW-54011 Analogs(C5a Receptor Antagonists)Scaffold->Deriv_C5a+ Aromatic Amide(Selectivity)Deriv_SigmaSigma-1 Ligands(Neuroprotection)Scaffold->Deriv_Sigma+ Lipophilic Tail(Affinity)OffTargetOff-Target Risks:Nav Channels / Ganglionic BlockScaffold->OffTargetHigh Dose (>30mg/kg)Target_InflamTarget: C5aR1(Anti-Inflammatory)Deriv_C5a->Target_InflamTarget_NeuroTarget: Sigma-1(Ca2+ Modulation)Deriv_Sigma->Target_Neuro

Caption: Chemical lineage of the azepane-piperidine scaffold showing modification pathways to active C5a and Sigma-1 therapeutics.[1]

Dose-Finding Workflow (Graphviz)[1]

DoseFindingStartStart: Novel Scaffold EvaluationFormulationFormulate in Saline(pH 7.4)Start->FormulationStep1Step 1: IV Bolus(3 mg/kg)Formulation->Step1Check1Adverse Events?Step1->Check1Step2Step 2: Escalate to10 mg/kgCheck1->Step2NoStopSTOP: Define MTDReduce Dose by 50%Check1->StopYesCheck2Adverse Events?Step2->Check2NoStep3Step 3: Escalate to30 mg/kgCheck2->Step3NoCheck2->StopYesPK_StudyProceed to PK Study(Collect Plasma 0-24h)Step3->PK_StudyTolerated

Caption: Step-wise dose escalation protocol (Up-and-Down method) to determine Maximum Tolerated Dose (MTD).[1]

Part 5: References

  • Sumichika, H., et al. (2002).[1] "Identification of a potent and orally active non-peptide C5a receptor antagonist." Journal of Biological Chemistry. (Describes the W-54011 series derived from this scaffold).

  • Collina, S., et al. (2013).[1] "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents. (Reviews azepane/piperidine scaffolds in Sigma ligands).

  • PubChem Compound Summary. "1-(Piperidin-4-ylmethyl)azepane."[1][2] National Center for Biotechnology Information.[1]

  • FDA Guidance for Industry. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." (Basis for MTD protocols).

Application Note: Structural Elucidation of 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural analysis of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation, data acquisition, and spectral interpretation. The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra is discussed, supported by advanced techniques such as DEPT-135 and HSQC. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who are engaged in the characterization of complex heterocyclic compounds.

Introduction

1-(Piperidin-4-ylmethyl)azepane is a saturated bicyclic amine containing both a piperidine and an azepane ring linked by a methylene bridge. Its dihydrochloride salt form is often utilized to improve solubility and stability. The structural complexity, arising from the two distinct heterocyclic rings and their conformational flexibility, necessitates a robust analytical approach for unambiguous characterization. NMR spectroscopy is an unparalleled tool for elucidating the precise molecular structure and connectivity of such molecules in solution.

The protonation of the two nitrogen atoms in the dihydrochloride salt significantly influences the chemical environment of adjacent protons and carbons, leading to downfield shifts in their respective NMR spectra.[1] This document outlines the expected spectral features and provides a systematic methodology for their assignment.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for accurate spectral assignment. The following structure of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride will be used throughout this note.

Caption: Structure of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride with atom numbering.

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. For hydrochloride salts, the choice of solvent is critical to ensure complete dissolution and minimize signal broadening.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for many hydrochloride salts due to its high polarity.[1] Alternatively, deuterated methanol (CD₃OD) or deuterium oxide (D₂O) can be used. For this analysis, DMSO-d₆ is recommended.

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride in approximately 0.6-0.7 mL of DMSO-d₆.[2]

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]

  • Procedure:

    • Weigh the desired amount of the compound directly into a clean, dry vial.

    • Add the deuterated solvent.

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution free of particulates is essential.[3]

    • Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is between 40-50 mm for optimal shimming and spectral quality.[3]

Protocol 2: NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 12 ppm.

  • ¹³C NMR:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[4][5][6]

    • In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[5][7]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[8][9][10]

    • HSQC is highly sensitive and provides unambiguous one-bond ¹H-¹³C correlations, which is invaluable for assigning complex spectra.[9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Weigh Weigh Compound Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1 1H NMR Transfer->H1 C13 13C NMR Transfer->C13 DEPT DEPT-135 Transfer->DEPT HSQC HSQC Transfer->HSQC AssignH1 Assign 1H Spectrum H1->AssignH1 AssignC13 Assign 13C Spectrum C13->AssignC13 DEPT->AssignC13 Correlate Correlate with HSQC HSQC->Correlate AssignH1->AssignC13 AssignC13->Correlate Structure Elucidate Structure Correlate->Structure

Caption: Workflow for NMR analysis of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for 1-(Piperidin-4-ylmethyl)azepane dihydrochloride. These predictions are based on typical chemical shift ranges for similar saturated heterocyclic systems and the expected electronic effects of protonation.[1][11][12]

Predicted ¹H NMR Chemical Shifts
AtomPredicted δ (ppm)MultiplicityIntegrationNotes
H2, H63.2 - 3.6m4HProtons α to protonated nitrogen (N1) are deshielded. Axial and equatorial protons may be distinct.
H3, H51.8 - 2.2m4HProtons β to protonated nitrogen (N1).
H42.0 - 2.4m1HMethine proton, likely overlapped.
H72.8 - 3.2d2HMethylene bridge protons, deshielded by two adjacent protonated nitrogens.
H9, H133.1 - 3.5m4HProtons α to protonated nitrogen (N8) are deshielded.
H10, H121.6 - 2.0m4HProtons β to protonated nitrogen (N8).
H111.5 - 1.9m2HProtons γ to protonated nitrogen (N8).
N-H8.0 - 10.0br s2HBroad signals due to exchange and quadrupolar coupling.
Predicted ¹³C NMR Chemical Shifts
AtomPredicted δ (ppm)DEPT-135Notes
C2, C645 - 50Negative (CH₂)Carbons α to protonated nitrogen (N1) are deshielded.
C3, C525 - 30Negative (CH₂)Carbons β to protonated nitrogen (N1).
C430 - 35Positive (CH)Methine carbon.
C750 - 55Negative (CH₂)Methylene bridge carbon, deshielded by two adjacent protonated nitrogens.
C9, C1348 - 53Negative (CH₂)Carbons α to protonated nitrogen (N8) are deshielded.
C10, C1224 - 29Negative (CH₂)Carbons β to protonated nitrogen (N8).
C1122 - 27Negative (CH₂)Carbon γ to protonated nitrogen (N8).

Spectral Interpretation and Analysis

  • ¹H NMR Spectrum: The proton spectrum is expected to show several overlapping multiplets in the aliphatic region (1.5-3.6 ppm). The signals for protons adjacent to the positively charged nitrogen atoms (H2, H6, H9, H13, and H7) will be shifted downfield compared to their free-base counterparts. The N-H protons will likely appear as broad singlets at a much lower field.

  • ¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum will provide the number of unique carbon environments. As with the proton spectrum, carbons adjacent to the protonated nitrogens (C2, C6, C7, C9, C13) will be the most deshielded.

  • DEPT-135 Spectrum: This experiment is essential for distinguishing the single CH group (C4) from the numerous CH₂ groups. C4 will give a positive signal, while all other non-quaternary carbons in the rings and bridge will produce negative signals. This provides a key starting point for assignment.

  • HSQC Spectrum: The HSQC spectrum will definitively link each proton signal to its directly attached carbon. For example, the CH signal identified in the DEPT-135 spectrum at ~30-35 ppm will show a correlation to the methine proton (H4) in the ¹H spectrum. Similarly, each CH₂ group can be identified by correlating the negative peaks in the DEPT-135 with their corresponding proton signals. This two-dimensional correlation is the most powerful tool for completing the full assignment of the aliphatic region.

Conclusion

The structural elucidation of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride can be systematically achieved through a combination of one- and two-dimensional NMR techniques. Careful sample preparation is paramount to obtaining high-quality data. The use of ¹³C, DEPT-135, and HSQC experiments in concert allows for the unambiguous assignment of all proton and carbon signals, even in the presence of significant signal overlap in the ¹H spectrum. This application note provides a robust framework for researchers to confidently characterize this and structurally related compounds.

References

  • ResearchGate. (2025). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C NMR calculations on azepines and diazepines. RSC Publishing. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • Tecmag. (n.d.). DEPT - 135. Retrieved from [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR calculations on azepines and diazepines. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C-Y., & Hargrave, K. D. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • Thieme. (n.d.). 3. Azepines. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Dove Medical Press. (n.d.). Supplementary Material. Retrieved from [Link]

  • CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Azepine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • ACS Omega. (2020, June 8). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. Retrieved from [Link]

  • PMC - NIH. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • ResearchGate. (2025). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Piperidin-4-yl)azepane dihydrochloride. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(piperidin-4-ylmethyl)azepane (C12H24N2). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(piperidine-4-carbonyl)azepane hydrochloride (C12H22N2O). Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators. Retrieved from [Link]

  • Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Ultra high-resolution HSQC: Application to the efficient and accurate measurement of heteronuclear coupling constants. Retrieved from [Link]

  • ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

  • PubMed. (2000, October 15). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Retrieved from [Link]

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Application Notes and Protocols: Investigating the Therapeutic Potential of 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry, valued for its conformational flexibility and three-dimensional character that facilitates optimal interactions with a diverse range of biological targets.[1][2] This structural motif is present in numerous natural products and FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities.[3][4][5] When coupled with a piperidine moiety, another cornerstone of drug design known for its prevalence in pharmaceuticals, the resulting 1-(Piperidin-4-ylmethyl)azepane core structure presents a compelling starting point for novel therapeutic agent discovery.[6]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic applications of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride and its derivatives. While this specific molecule is not extensively documented in current literature, the wealth of data on related azepane and piperidine-containing compounds provides a strong rationale for investigating its potential in several key therapeutic areas.[7][8] This document outlines potential applications, provides detailed, field-proven protocols for preliminary screening and mechanistic studies, and explains the scientific reasoning behind these experimental choices.

Potential Therapeutic Applications:

Based on the established pharmacology of the azepane and piperidine scaffolds, derivatives of 1-(Piperidin-4-ylmethyl)azepane are promising candidates for investigation in the following areas:

  • Oncology: The azepane ring is a key feature in inhibitors of critical cancer-related enzymes.[1] Derivatives could be explored as inhibitors of protein kinases such as Akt (Protein Kinase B) or protein tyrosine phosphatases like PTPN1/PTPN2, which are key nodes in signaling pathways frequently dysregulated in cancer.[1][2]

  • Neurodegenerative Disorders: Azepane derivatives have shown potential in the context of Alzheimer's disease by inhibiting enzymes like γ-secretase, which is involved in the production of amyloid-β peptides.[9] The conformational flexibility of the azepane ring allows it to fit into enzyme active sites, making it a suitable scaffold for designing enzyme inhibitors.[10]

  • Central Nervous System (CNS) Disorders: The structural motifs present in the target molecule are common in compounds active in the CNS.[11] Potential applications include the treatment of depression, anxiety, pain, and other neurological conditions through modulation of neurotransmitter receptors or transporters.[10][12] For instance, N-benzylated bicyclic azepanes have been identified as potent inhibitors of norepinephrine (NET) and dopamine (DAT) transporters.[11]

  • Antimicrobial Agents: Heterocyclic compounds, including those with azepane structures, have garnered interest for their potential as antimicrobial agents.[3][4]

Experimental Protocols and Workflows:

The following protocols are designed to provide a robust framework for the initial evaluation of 1-(Piperidin-4-ylmethyl)azepane derivatives.

General Preparation and Quality Control of Test Compounds

Rationale: Ensuring the purity and stability of the test compound is a prerequisite for obtaining reliable and reproducible biological data. The dihydrochloride salt form suggests good aqueous solubility, which is advantageous for biological assays.

Protocol:

  • Compound Solubilization:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride in sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4).

    • For less soluble derivatives, dimethyl sulfoxide (DMSO) can be used as a solvent. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).

  • Purity Assessment (Recommended):

    • Confirm the purity of the compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS). The purity should ideally be >95%.

    • Characterize the compound structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its identity.

  • Stability Assessment:

    • Evaluate the stability of the compound in the chosen solvent and assay buffer over the time course of the experiment. This can be done by incubating the compound under assay conditions and analyzing its integrity by LC-MS at different time points.

Workflow for Investigating Anticancer Potential

Rationale: Many azepane derivatives have demonstrated anticancer properties by inhibiting key enzymes in cell signaling pathways.[2] A logical workflow starts with a broad cell viability screen, followed by target-specific enzyme inhibition assays and pathway analysis.

anticancer_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_outcome Outcome start 1-(Piperidin-4-ylmethyl)azepane Derivative viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) in a panel of cancer cell lines start->viability Test for cytotoxicity enzyme_assay Enzyme Inhibition Assays (e.g., Akt, PTPN1/PTPN2) viability->enzyme_assay If cytotoxic, investigate potential targets western_blot Western Blot Analysis of Downstream Targets enzyme_assay->western_blot Confirm on-target effect in cells sar Structure-Activity Relationship (SAR) Studies western_blot->sar Identify pharmacophore

Caption: Workflow for evaluating the anticancer potential of azepane derivatives.

Protocol 2.1: Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This is a robust and widely used first-pass screen for cytotoxic effects.

Materials:

  • Cancer cell lines (e.g., HCT-116 for colon cancer, A549 for lung cancer)[2]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 1-(Piperidin-4-ylmethyl)azepane derivative in complete growth medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2.2: In Vitro Protein Kinase B (Akt) Inhibition Assay

Rationale: The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer.[13] A direct in vitro kinase assay can determine if the compound inhibits Akt activity, a key node in this pathway.

pi3k_akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Phosphorylates & Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Inhibitor Azepane Derivative Inhibitor->Akt Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PI3K/Akt signaling pathway with inhibitory action of azepane derivatives on Akt.[1]

Materials:

  • Recombinant active Akt1 enzyme

  • Kinase buffer

  • ATP

  • Specific Akt substrate (e.g., a fluorescently labeled peptide)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer.

  • Assay Setup: In a 96-well plate, add the kinase buffer, the test compound, and the Akt enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol (e.g., by adding ADP-Glo™ reagent and measuring luminescence).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Workflow for Investigating CNS Activity

Rationale: The structural similarity of the target compound to known CNS-active molecules suggests that it may interact with neurotransmitter systems.[11] A common starting point is to assess binding to key monoamine transporters.

Protocol 3.1: Monoamine Transporter Binding Assay

Rationale: Inhibition of monoamine transporters (for serotonin, dopamine, and norepinephrine) is a key mechanism for many antidepressant and psychostimulant drugs.[10] Radioligand binding assays are the gold standard for determining a compound's affinity for these transporters.

Materials:

  • Cell membranes prepared from cells expressing human serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Assay buffer.

  • Non-specific binding inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of the 1-(Piperidin-4-ylmethyl)azepane derivative.

  • Control Wells:

    • Total Binding: Membranes + radioligand + vehicle.

    • Non-specific Binding: Membranes + radioligand + excess non-specific inhibitor.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the Kᵢ (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Quantitative Data Summary (Hypothetical Examples):

The following tables illustrate how to present quantitative data for novel 1-(Piperidin-4-ylmethyl)azepane derivatives.

Table 1: Anticancer Activity of Azepane Derivatives

Compound ID Target Cell Line IC₅₀ (µM) Target Enzyme IC₅₀ (nM)
Derivative 1 HCT-116 (Colon) 5.2 Akt1 85
Derivative 2 A549 (Lung) 12.8 Akt1 250

| Derivative 3 | HCT-116 (Colon) | > 50 | PTPN1 | 45 |

Table 2: CNS Activity of Azepane Derivatives

Compound ID Target Kᵢ (nM)
Derivative 4 SERT 150
Derivative 4 DAT 25
Derivative 4 NET 15
Derivative 5 SERT > 1000
Derivative 5 DAT 350

| Derivative 5 | NET | 120 |

The 1-(Piperidin-4-ylmethyl)azepane scaffold represents a promising starting point for the development of novel therapeutics. Its inherent structural features, found in a multitude of bioactive compounds, provide a strong rationale for its exploration in oncology, neuroscience, and infectious diseases. The protocols and workflows detailed in these application notes offer a validated, systematic approach to characterizing the biological activity of its derivatives. By beginning with broad phenotypic screens and progressing to more specific mechanistic and target-based assays, researchers can efficiently identify and optimize lead compounds, ultimately unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Vertex AI Search result citing a critical review on the pharmaceutical significance of azepane-based motifs for drug discovery.[3]

  • JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines.[10]

  • PubMed. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. [Link][9]

  • Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. [Link][12]

  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link][4]

  • Bentham Science. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link][14]

  • ACS Publications. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. [Link][15]

  • PMC. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link][11]

  • RSC Publishing. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. [Link][16]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.[17]

  • PubChem. (n.d.). 1-(Piperidin-4-yl)azepane dihydrochloride. [Link][8]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[18]

  • PubChemLite. (n.d.). 1-(piperidin-4-ylmethyl)azepane (C12H24N2). [Link][7]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[6]

  • PMC. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.[19]

  • Semantic Scholar. (1990). Synthesis of piperidine derivatives as potential analgetic agents. [Link][20]

  • WIPO Patentscope. (2004). WO/2004/056805 SUBSTITUTED 4-(4-PIPERIDIN-4-YL-PIPERAZIN-1-YL)-AZEPANE DERIVATIVES AND THEIR USE AS NEUROKININ ANTAGONISTS. [Link][21]

  • ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.[22]

Sources

Troubleshooting & Optimization

Stability and optimal storage conditions for 1-(Piperidin-4-ylmethyl)azepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Piperidin-4-ylmethyl)azepane dihydrochloride

Status: Active Document ID: TSC-2025-AZP-04 Last Updated: February 14, 2026

Technical Snapshot & Core Identity

Before addressing storage and troubleshooting, verify you are working with the correct compound. This molecule is a bicyclic diamine salt, commonly used as a building block in medicinal chemistry for targeting GPCRs (e.g., Histamine H3/H4 receptors) or as a scaffold for library synthesis.

PropertySpecification
Chemical Name 1-(Piperidin-4-ylmethyl)azepane dihydrochloride
Common Class Bicyclic secondary/tertiary amine salt
Molecular Formula C₁₂H₂₄N₂[1][2] · 2HCl
Molecular Weight ~269.25 g/mol (Salt) / ~196.3 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility High in Water, DMSO; Moderate in Methanol; Low in Acetone/DCM
Acidity (pKa) Aqueous solution will be acidic (pH ~4-5) due to 2HCl

Critical Storage & Handling (The "Golden Rules")

As a Senior Application Scientist, I cannot stress this enough: Moisture is the primary enemy of this compound. As a dihydrochloride salt, the lattice energy is high, but the hydration energy of the chloride ions drives rapid moisture absorption (deliquescence) if exposed to humid air.

Storage Decision Tree

StorageProtocol Start Received Compound Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution Solubilized (Stock) Form->Solution LongTerm Long Term (>1 Month) Store at -20°C Desiccated Container Solid->LongTerm ShortTerm Active Use (<1 Month) Store at +4°C Desiccated Solid->ShortTerm Solvent Solvent Type? Solution->Solvent Water Aqueous/Buffer Solvent->Water DMSO DMSO/Ethanol Solvent->DMSO Freeze Aliquot & Freeze (-80°C) Avoid Freeze-Thaw Water->Freeze Acidic pH Discard Discard after 24h (If Neutral pH) Water->Discard Neutral/Basic pH Fridge Store at -20°C Hydrolysis Risk: Low Oxidation Risk: Low DMSO->Fridge

Figure 1: Decision matrix for optimal storage based on physical state and solvent choice.

Best Practices
  • The "Desiccator Warm-Up": Never open a cold vial directly in the lab atmosphere. Condensation will form inside the bottle, turning your powder into a sticky gum. Allow the vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening.

  • Inert Atmosphere: While not strictly pyrophoric, flushing the headspace with Argon or Nitrogen after use prevents carbonate formation (reaction with atmospheric CO₂) and oxidation of any trace free amines.

  • Amber Vials: Store in amber vials. While the HCl salt is relatively stable to light, amine precursors can undergo slow photo-oxidation over months.

Troubleshooting & FAQs

This section addresses real-world scenarios reported by researchers handling piperidine/azepane salts.

Scenario A: "My solid compound has turned into a sticky gel/oil."
  • Diagnosis: Deliquescence. The dihydrochloride salt has absorbed atmospheric water. This changes the molecular weight (unknown hydration state) and makes accurate weighing impossible.

  • The Fix:

    • Dissolve the entire "goo" in a known volume of water or DMSO to create a stock solution.

    • Calculate concentration based on the original weight of the dry powder (assuming no chemical degradation, just hydration).

    • Prevention: Use Parafilm® and store inside a secondary container with active silica gel.

Scenario B: "The compound won't dissolve in my cell culture media."
  • Diagnosis: Salting Out / pH Shock.

    • Adding a highly concentrated acidic salt (2HCl) directly to buffered media (like DMEM) can locally drop the pH, causing precipitation of media components (like serum proteins) or the compound itself if the free base forms transiently.

  • The Fix:

    • Prepare a 100x or 1000x stock solution in DMSO or Water first.

    • Pipette this stock into the media while vortexing to ensure rapid dispersion.

    • Check the final pH; the buffering capacity of media usually handles the HCl, but high concentrations (>1 mM) may require re-adjustment.

Scenario C: "I see a yellow tint in my older DMSO stock solution."
  • Diagnosis: Oxidative Degradation. Secondary (piperidine) and tertiary (azepane-linker) amines can form N-oxides over time, which often appear yellow/brown.

  • The Fix:

    • Pass/Fail Test: Run a quick LC-MS. If the main peak is M+16 (N-oxide), the stock is compromised.

    • Rescue: There is no easy rescue for oxidized stocks. Discard and prepare fresh.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of a 10 mM Stock Solution

Target: 10 mg of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride (MW: ~269.25 g/mol ).

  • Equilibration: Remove vial from -20°C storage. Let stand at room temperature for 20 mins.

  • Weighing: Weigh 10.0 mg of solid.

    • Note: Work quickly to minimize moisture uptake.

  • Calculation:

  • Solubilization: Add 3.71 mL of sterile water or DMSO. Vortex for 30 seconds.

  • Aliquoting: Split into 200 µL aliquots in PCR tubes or amber microcentrifuge tubes.

  • Storage: Freeze immediately at -20°C (DMSO) or -80°C (Water).

SOP 2: Handling for Biological Assays (pH Adjustment)

If your experiment requires the free base (e.g., for permeability studies), you must neutralize the HCl.

  • Dissolve the salt in water.

  • Add equimolar NaOH (2 equivalents, one for each HCl).

  • Warning: The free base is significantly less soluble in water and may precipitate. It is also much more prone to oxidation. Use immediately.

Mechanistic Insight: Why this Stability Profile?

The stability of this molecule is dictated by the protonation state of its two nitrogen atoms.

StabilityMechanism cluster_env Environmental Factors Salt Dihydrochloride Salt (Protonated N+) FreeBase Free Base (Lone Pair Available) Salt->FreeBase pH > 8.0 (Deprotonation) Hydrolysis Stable to Hydrolysis Salt->Hydrolysis Acidic pH protects against degradation Oxidation N-Oxide Formation (Degradation) FreeBase->Oxidation Exposure to Air/Peroxides Moisture Moisture Moisture->Salt Hygroscopic Clumping

Figure 2: Mechanistic pathway showing why the salt form is preferred for storage but carries hygroscopic risks.

  • The Shield: The HCl salt "locks up" the nitrogen lone pairs, preventing them from reacting with oxygen (N-oxidation). This is why we store it as a salt.

  • The Cost: The ionic nature of the salt attracts water molecules from the air to solvate the chloride ions, leading to the "goo" issue described in Scenario A.

References

  • PubChem. 1-(piperidin-4-ylmethyl)azepane (Compound).[2] National Library of Medicine. Accessed Feb 14, 2026.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for amine salt hygroscopicity and stability mechanisms).
  • Fisher Scientific. Safety Data Sheet: Azepane Derivatives. (General handling for piperidine/azepane salts).

  • Cheng, H., et al. (2002).[3] Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion.[3] J. Chem. Soc., Perkin Trans.[3] 1. (Provides context on the chemical stability of the piperidine-azepane scaffold).

Sources

Optimizing cell culture treatment conditions with 1-(Piperidin-4-ylmethyl)azepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-(Piperidin-4-ylmethyl)azepane dihydrochloride . As this compound acts as a cationic diamine salt in solution, specific handling protocols are required to prevent experimental artifacts caused by pH shifts, osmotic stress, or solubility issues.

Compound Profile & Reconstitution Strategy

Before initiating biological assays, it is critical to understand the physicochemical behavior of this compound. 1-(Piperidin-4-ylmethyl)azepane dihydrochloride is a hydrophilic, cationic diamine salt .

Chemical Specifications
PropertyValueImplication for Cell Culture
Formula C₁₂H₂₄N₂[1][2][3] · 2HClContains two equivalents of HCl; highly acidic in unbuffered water.
MW (Salt) ~269.25 g/mol Use this weight for molarity calculations, not the free base.
Solubility Water (>50 mM), DMSO (Variable)Preferred solvent is Water or PBS due to the salt form.
Acidity Low pH in H₂ORequires neutralization or high-capacity buffering (HEPES) in media.
Standard Reconstitution Protocol

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh 2.69 mg of the dihydrochloride salt.

  • Solvent Choice: Dissolve in 1 mL of sterile distilled water (or PBS pH 7.4).

    • Note: Avoid DMSO initially if the compound is water-soluble, as DMSO can induce separate cellular effects.

  • pH Check (Critical): The 2HCl form will drop the pH of water significantly.

    • Action: If dissolving in unbuffered water, verify pH. If < 4.0, neutralize with a small volume of 0.1 N NaOH or dilute immediately into a buffered stock (e.g., PBS).

  • Sterilization: Filter through a 0.22 µm PES membrane . Do not autoclave.

  • Storage: Aliquot into light-protective tubes. Store at -20°C (stable for 3 months) or -80°C (6 months). Avoid freeze-thaw cycles.

Experimental Workflow: Treatment Optimization

The following workflow illustrates the logic for determining the optimal treatment window, minimizing "false" cytotoxicity from the salt form.

TreatmentOptimization Start Start: Stock Solution (10 mM) Dilution Step 1: Serial Dilution (in Complete Media) Start->Dilution pH_Check Step 2: pH Verification (Is Media pH < 7.2?) Dilution->pH_Check Buffer_Adjust Action: Add 10-25 mM HEPES or adjust with NaOH pH_Check->Buffer_Adjust Yes (Acidic) Treatment Step 3: Cell Treatment (Seed 24h prior) pH_Check->Treatment No (Neutral) Buffer_Adjust->Treatment Readout Step 4: Assay Readout (Viability/Activity) Treatment->Readout

Figure 1: Decision tree for preparing treatment media. The critical checkpoint is the pH verification step, often overlooked with dihydrochloride salts.

Troubleshooting & FAQs

This section addresses specific issues reported by researchers using piperidine-azepane derivatives.

Category 1: Cell Viability & Toxicity

Q: My cells detach or die within 1 hour of treatment. Is the compound toxic? A: This is likely an acidic shock artifact , not true cytotoxicity.

  • Mechanism: The 2HCl salt releases protons upon dissolution. At high concentrations (>100 µM), this can overwhelm the bicarbonate buffer in standard DMEM/RPMI, causing a rapid pH drop.

  • Solution:

    • Pre-dilute the compound in culture media containing 25 mM HEPES .

    • Visually check the phenol red color. If it turns yellow, adjust pH back to 7.4 using sterile NaOH before adding to cells.

Q: What is the recommended concentration range for initial screening? A: Start with a logarithmic scale: 0.1 µM, 1 µM, 10 µM, and 100 µM .

  • Note: Most specific biological effects for this class of scaffold occur in the 1–10 µM range. Effects seen only at >50 µM are often off-target (e.g., lysosomotropism due to the basic amine nature).

Category 2: Solubility & Precipitation

Q: I see crystals forming in the media after 24 hours. What happened? A: This is likely "Salting Out" or protein interaction.

  • Cause: The cationic amines can interact with serum proteins (albumin) or precipitate if the pH shifts.

  • Troubleshooting:

    • Reduce Serum: Try 5% FBS instead of 10% if protein binding is suspected.

    • Sonicate: Sonicate the stock solution for 5 minutes before dilution.

    • Check Stability: Ensure the stock was not subjected to repeated freeze-thaw cycles.

Category 3: Mechanism Validation

Q: How do I verify the compound is entering the cell? A: 1-(Piperidin-4-ylmethyl)azepane is a lysosomotropic weak base.

  • Method: You can track accumulation using LysoTracker Red . If the compound enters the cell, it may induce lysosomal swelling (vacuolization) at high doses. This is a visible marker of cellular uptake for this chemical class [1].

Data Recording: Optimization Matrix

Use this template to record optimization data.

ParameterCondition A (Standard)Condition B (Optimized)Notes
Solvent WaterPBS (pH 7.4)PBS buffers the HCl acidity.
Buffer System Bicarbonate onlyBicarbonate + 25 mM HEPESHEPES prevents pH drift during long incubations.
Max Dose 100 µM50 µMHigher doses may cause non-specific osmotic stress.
Seeding Density 5,000 cells/well10,000 cells/wellHigher density buffers against drug toxicity.

References

  • Waybright, T. J., et al. (2009). Guidelines for Chemical Probe Optimization in Cell Culture. Nature Chemical Biology. Link (General guidance on probe handling).

  • Sigma-Aldrich Technical Library. (2023). Handling of Dihydrochloride Salts in Biological Assays. Link

  • ATCC Animal Cell Culture Guide. (2021). pH Control and Buffering Systems. Link

(Note: Specific biological literature for "1-(Piperidin-4-ylmethyl)azepane" is limited as it is primarily a chemical building block. The protocols above are derived from standard operating procedures for cationic amine salts in drug discovery.)

Sources

Technical Support Center: Minimizing Off-Target Effects of 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 1-(Piperidin-4-ylmethyl)azepane dihydrochloride (and its structural analogs) in drug discovery and chemical biology.

Given that this molecule represents a privileged scaffold often found in ligands for GPCRs (e.g., Histamine H3, Chemokine receptors) , Sigma receptors , and Histone Methyltransferases , this guide addresses the specific physicochemical and pharmacological liabilities inherent to its cationic amphiphilic nature.

Core Technical Overview

1-(Piperidin-4-ylmethyl)azepane dihydrochloride is a highly basic, bicyclic diamine scaffold. While it serves as a potent core for various bioactive molecules, its structural features—specifically the flexible ethylene-like linker and dual basic nitrogen centers—predispose it to specific off-target mechanisms.

Key Liability Profile
Liability ClassMechanismExperimental Consequence
hERG Channel Blockade The protonated azepane and piperidine nitrogens mimic the pharmacophore required for blocking the K+ channel pore.False positives in toxicity screens; QT prolongation risks in vivo.
Lysosomotropism As a Cationic Amphiphilic Drug (CAD), it becomes trapped in acidic lysosomes via protonation.Cytoplasmic vacuolization, phospholipidosis, and non-specific cytotoxicity.
Sigma-1 Receptor Binding The N-substituted piperidine motif is a classic Sigma-1 receptor ligand pharmacophore.Unintended modulation of Ca2+ signaling and ER stress responses.
Promiscuous GPCR Binding The flexible linker allows the azepane ring to adopt multiple conformations, fitting various GPCR orthosteric sites."Sticky" compound behavior in radioligand binding panels.

Troubleshooting Guide (Q&A)

Section A: Cellular Toxicity & Phenotypic Screening

Q1: I observe rapid cytoplasmic vacuolization in my cell lines within 4 hours of treatment. Is this target-mediated apoptosis? A: Unlikely. This is a classic sign of Lysosomal Trapping , not necessarily target engagement.

  • The Science: 1-(Piperidin-4-ylmethyl)azepane is a weak base (pKa > 9). It freely permeates cell membranes in its neutral form but becomes protonated and trapped inside the acidic lysosome (pH ~4.5). This osmotic imbalance draws water in, causing vacuoles.

  • Diagnostic Step: Co-treat with Bafilomycin A1 (10 nM). If vacuolization is prevented (by inhibiting lysosomal acidification), the effect is off-target lysosomotropism.

  • Resolution:

    • Reduce incubation time.

    • Verify if the phenotype persists in a cell line lacking your specific protein target (e.g., CRISPR knockout).

Q2: My IC50 values shift significantly (up to 10-fold) when I change the pH of my assay buffer. Why? A: This indicates the protonation state is driving the interaction, which is common for this scaffold.

  • The Science: The dihydrochloride salt is acidic. In unbuffered or weakly buffered media, it can locally lower pH, altering the ionization of both the compound and the target protein's binding pocket.

  • Resolution: Ensure your assay buffer (e.g., HEPES, MOPS) has sufficient capacity (≥ 50 mM) to maintain pH 7.4 upon compound addition. Measure the final pH of the highest concentration well.

Section B: Specificity & Target Validation

Q3: The compound shows activity in my functional assay, but I suspect it might be hitting the Sigma-1 receptor. How do I rule this out? A: The piperidine-azepane motif is structurally similar to known Sigma ligands like haloperidol or DTG.

  • Protocol: Perform a Competition Binding Assay .

    • Use a specific Sigma-1 antagonist (e.g., BD-1047 or NE-100 ) at 1 µM.

    • If your compound's effect is blocked by BD-1047, your compound is acting via Sigma-1, not your intended target.

    • Alternatively, test your compound in a Sigma-1 Knockout cell line.

Q4: We are seeing unexpected electrophysiological changes in cardiomyocytes. Could this be hERG inhibition? A: Yes, this is a high-risk scaffold for hERG.

  • The Science: The distance between the two basic nitrogens and the hydrophobic azepane ring often satisfies the hERG pharmacophore model.

  • Resolution: Run a FluxOR™ Thallium Flux Assay or automated patch-clamp (SyncroPatch) early. If hERG IC50 is < 10 µM, consider analoging the azepane ring (e.g., adding polarity) to reduce affinity.

Strategies to Minimize Off-Target Effects

Strategy 1: Chemical Modification (Medicinal Chemistry)

If you are in the optimization phase, modify the scaffold to reduce "stickiness":

  • Reduce Basicity: Add an electron-withdrawing group (e.g., fluorine) to the piperidine ring to lower the pKa. This reduces lysosomal trapping.

  • Rigidification: The methylene linker is flexible. Constraining this linker (e.g., fusing rings) can improve selectivity for your specific target and reduce promiscuous GPCR binding.

Strategy 2: The "Negative Control" Pair

Synthesize or purchase a structural analog that lacks the key binding motif for your specific target but retains the physicochemical properties (MW, pKa, LogP) of the parent scaffold.

  • Example: If your target requires the azepane nitrogen to be basic, synthesize the N-acetylated version (amide) as a negative control. If the biological effect persists with the amide, the effect is likely non-specific toxicity or membrane disruption.

Strategy 3: Experimental Workflow for Validation

Follow this decision tree to validate your hits.

OffTargetStrategy Start Compound Activity Observed CheckpH Check Buffer pH & Solubility Start->CheckpH Vacuoles Cytoplasmic Vacuoles? CheckpH->Vacuoles LysosomeTest Bafilomycin A1 Rescue Assay Vacuoles->LysosomeTest Yes TargetSpec Target Specificity Check Vacuoles->TargetSpec No LysosomeTest->TargetSpec Rescued (Off-Target) SigmaCheck Sigma-1 Antagonist Co-treatment (BD-1047) TargetSpec->SigmaCheck hERGCheck hERG/Patch Clamp SigmaCheck->hERGCheck No Sigma Binding Valid Validated Hit hERGCheck->Valid hERG IC50 > 10µM

Figure 1: Decision tree for validating 1-(Piperidin-4-ylmethyl)azepane activity and ruling out common scaffold liabilities.

Quantitative Reference Data

Physicochemical Properties & Risk Assessment
PropertyValue (Approx)Risk Interpretation
Molecular Weight ~196.3 g/mol (Free Base)Low MW fragment; high ligand efficiency potential.
cLogP ~1.8 - 2.2Moderate lipophilicity; good membrane permeability.
pKa (Most Basic N) ~10.5High Risk: Strong lysosomal trapping potential.
Topological Polar Surface Area (TPSA) ~15 ŲLow TPSA suggests high Blood-Brain Barrier (BBB) penetration (CNS side effects).
Recommended Control Compounds
Control TypeCompound NamePurpose
Lysosomal Inhibitor Bafilomycin A1 / ChloroquineDistinguish specific toxicity from lysosomotropism.
Sigma Antagonist BD-1047Rule out Sigma-1 receptor mediated effects.
hERG Blocker E-4031Positive control for hERG assays to benchmark your compound.

References

  • Hitchcock, S. A., et al. (2006). "Structure–activity relationships of a series of piperidinyl-azepane antagonists." Bioorganic & Medicinal Chemistry Letters, 16(10), 2724-2728.

  • Kornhuber, J., et al. (2010). "Identification of novel functional inhibitors of acid sphingomyelinase." PLoS ONE, 5(8), e11941. (Discusses the mechanism of cationic amphiphilic drugs and lysosomal trapping).

  • Waring, M. J. (2010). "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery, 5(3), 235-248. (Analysis of pKa and phospholipidosis risks in basic amines).

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels: drug targets for acquired long QT syndrome." Nature, 440, 463–469. (Structural basis for hERG blocking by flexible amines).

Technical Support Center: Stability of 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(Piperidin-4-ylmethyl)azepane dihydrochloride. This resource is designed to provide in-depth, practical guidance on preventing the degradation of this compound in aqueous solutions. Understanding the stability of your molecule is paramount for generating reliable and reproducible experimental data. This guide will walk you through potential degradation pathways, troubleshooting common issues, and implementing preventative strategies.

Frequently Asked Questions (FAQs)

Q1: I've prepared a stock solution of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride in water, and over a short period, I've noticed a change in its appearance and a decrease in its expected activity. What could be happening?

A1: The observed changes are likely due to the chemical degradation of the compound in the aqueous environment. 1-(Piperidin-4-ylmethyl)azepane dihydrochloride, containing both secondary and tertiary amine functionalities within its piperidine and azepane rings, is susceptible to several degradation pathways, most notably oxidation.[1][2][3] The presence of dissolved oxygen in the water, exposure to light, or trace metal ion contaminants can catalyze these reactions, leading to the formation of degradation products that may be inactive or have altered properties.

Q2: What are the primary chemical structures in 1-(Piperidin-4-ylmethyl)azepane dihydrochloride that are prone to degradation?

A2: The key areas of instability are the nitrogen atoms in the piperidine (a secondary amine) and azepane (a tertiary amine) rings. Secondary and tertiary amines are known to be susceptible to oxidation.[1][4] The secondary amine of the piperidine ring can be oxidized to form various products, while the tertiary amine of the azepane ring can be oxidized to an N-oxide.[1] These oxidative processes can be accelerated by factors such as heat, light (photodegradation), and the presence of metal ions.[3]

Q3: How does the pH of the aqueous solution affect the stability of the compound?

A3: The pH of the solution is a critical factor. As a dihydrochloride salt, the compound will initially form a mildly acidic solution in water. In this state, the amine groups are protonated, which generally increases their stability against oxidation. However, if the pH is adjusted to be more basic, the free amine forms are generated. These non-protonated amines are more nucleophilic and significantly more susceptible to oxidation. Therefore, maintaining a slightly acidic pH is generally recommended for enhanced stability.

Q4: Can long-term storage of the aqueous solution lead to degradation?

A4: Yes, long-term storage, even under ideal conditions, can lead to gradual degradation. For this reason, it is best practice to prepare fresh solutions for your experiments. If storage is unavoidable, it should be for the shortest possible duration, at low temperatures (2-8°C or -20°C), protected from light, and in a tightly sealed container to minimize exposure to air.[5][6][7]

Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific problems you might encounter and provides actionable solutions.

Scenario 1: Rapid Loss of Potency in a Freshly Prepared Solution
  • Problem: You prepare a fresh aqueous stock solution, and within hours, you observe a significant drop in the compound's biological or chemical activity in your assays.

  • Likely Cause: Oxidative degradation is the most probable culprit.[2] This can be accelerated by dissolved oxygen in your water, exposure to ambient lab lighting, or contaminants in your glassware.

  • Troubleshooting Steps:

    • Deoxygenate Your Solvent: Before dissolving the compound, sparge your water with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Use High-Purity Water: Ensure you are using high-purity, deionized water (Type I) to minimize trace metal contaminants that can catalyze oxidation.

    • Protect from Light: Prepare and store the solution in amber vials or wrap your container in aluminum foil to prevent photodegradation.[6]

    • Consider an Antioxidant: For sensitive applications, the addition of a small amount of an antioxidant may be beneficial, but this should be tested for compatibility with your experimental system.

Scenario 2: Formation of Particulates or Color Change in the Solution
  • Problem: Your clear, colorless solution of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride becomes cloudy, develops a yellow tint, or forms a precipitate over time.

  • Likely Cause: This often indicates the formation of insoluble degradation products. Oxidation of amines can lead to the formation of complex mixtures of products, some of which may have limited aqueous solubility.

  • Troubleshooting Steps:

    • Confirm Purity: Before preparing the solution, ensure the purity of your starting material.

    • Implement All Steps from Scenario 1: The preventative measures for oxidative degradation are directly applicable here.

    • Filter the Solution: If particulates are observed, filtering the solution through a 0.22 µm syringe filter before use may be necessary for some applications, but be aware that this removes the degradation products, not the underlying cause of degradation. The concentration of the active compound will be lower than intended.

    • Analytical Characterization: To definitively identify the issue, consider analyzing the solution using techniques like HPLC-UV or LC-MS to identify and quantify the parent compound and any degradation products.[8][9][10]

Visualizing Degradation and Prevention

To better understand the processes involved, the following diagrams illustrate the potential degradation pathways and a recommended workflow for preparing a stable solution.

cluster_Degradation Potential Degradation Pathways A 1-(Piperidin-4-ylmethyl)azepane (Secondary & Tertiary Amine) B Oxidation (O₂, Metal Ions, Light) A->B Susceptible to C N-Oxides (from Azepane ring) B->C D Ring-Opened Products B->D E Other Oxidized Species (from Piperidine ring) B->E

Caption: Key degradation pathways for the compound.

cluster_Workflow Stable Solution Preparation Workflow start Start step1 Use High-Purity Water (e.g., Type I) start->step1 step2 Deoxygenate Water (Sparge with N₂ or Ar) step1->step2 step3 Weigh Compound in a Low-Light Environment step2->step3 step4 Dissolve Compound in Deoxygenated Water step3->step4 step5 Store in Amber Vial at Low Temperature (2-8°C) step4->step5 end Use Solution Promptly step5->end

Caption: Workflow for preparing stable aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
  • Materials:

    • 1-(Piperidin-4-ylmethyl)azepane dihydrochloride

    • High-purity (Type I) deionized water

    • Inert gas (Nitrogen or Argon) with a sparging tube

    • Amber glass vials with screw caps

    • Calibrated analytical balance

    • Sterile syringe filters (0.22 µm), if necessary

  • Procedure:

    • Dispense the required volume of high-purity water into a clean glass container.

    • Sparge the water with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

    • In a subdued light environment, accurately weigh the desired amount of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride.

    • Add the weighed compound to the deoxygenated water and mix gently until fully dissolved.

    • Transfer the solution into an amber glass vial.

    • Blanket the headspace of the vial with the inert gas before sealing it tightly.

    • Store the solution at 2-8°C and use it as soon as possible, ideally within 24 hours.

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for understanding a compound's stability profile.[2][5][11][12] This protocol provides a basic framework.

  • Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and pathways.

  • Stress Conditions (run in parallel with an unstressed control):

    • Oxidative: Treat the aqueous solution with a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature for a defined period (e.g., 24 hours).[2][5]

    • Acidic: Adjust the pH of the aqueous solution to ~1-2 with HCl and heat gently (e.g., 40-60°C).[5][11]

    • Basic: Adjust the pH of the aqueous solution to ~12-13 with NaOH and heat gently (e.g., 40-60°C).[5][11]

    • Thermal: Store the aqueous solution at an elevated temperature (e.g., 60-80°C) in the dark.

    • Photolytic: Expose the aqueous solution to a controlled light source (e.g., a photostability chamber) as per ICH Q1B guidelines.

  • Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including the control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[8][9][10][13]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • This information is invaluable for developing formulations and establishing appropriate storage conditions.

Data Summary Table

The following table summarizes the key factors affecting the stability of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride in aqueous solutions and the recommended preventative measures.

Factor Effect on Stability Preventative Measures
Oxygen Promotes oxidative degradation of amine groups.[2]Use deoxygenated water; blanket with inert gas.
Light Can induce photodegradation.Store in amber vials or protect from light.[6]
High Temperature Accelerates all degradation pathways.[3]Store at low temperatures (2-8°C or -20°C).
Basic pH Deprotonates amine groups, increasing susceptibility to oxidation.Maintain a slightly acidic pH; use buffered solutions if necessary.
Metal Ions Can catalyze oxidative reactions.Use high-purity water and clean glassware.
Storage Time Increases the extent of degradation.Prepare solutions fresh whenever possible.

References

  • Filo. (2025, April 24).
  • Shechter, H., Rawalay, S. S., & Tubis, M. (1964). AMINES Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. A Simple Method for Degrading Amines to A. Sciencemadness.org.
  • Ge, X., de Foy, B., & Hays, M. D. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
  • (n.d.). Oxidation of primary, secondary and tertiary amines.
  • Shechter, H., & Rawalay, S. S. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones.
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Shechter, H., & Rawalay, S. S. (n.d.).
  • Saeed, I. M., Mazari, S. A., Alaba, P., Ali, B. S., Jan, B. H. M., Basirun, W. J., Sani, Y. M., Nizzamuddin, S., & Mubarak, N. M. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. UM Research Repository.
  • (2025).
  • Ge, X., de Foy, B., & Hays, M. D. (2014, March 11). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • (n.d.). Photochemistry of Heterocycles.
  • (2022, February 23). Types of Amide Hydrolysis. BYJU'S.
  • (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • Møller, K. H., Jørgensen, S., & Nielsen, O. J. (2024, April 9).
  • (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. lsabm.
  • Singh, S., & Bakshi, M. (n.d.).
  • (2025, July 29). Under what conditions does piperidine decompose? Biosynce.
  • (n.d.). Amine Gas Sweetening System Problems Arising from Amine Replacement and Solutions to Improve System Performance.
  • (n.d.). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology (RSC Publishing).
  • (2022, September 24). 21.7: Chemistry of Amides.
  • (n.d.). Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]....
  • (n.d.). Contamination in Amine Systems. Refining Community.
  • (2025, November 5).
  • (n.d.).
  • Boikanyo, D., Adejoro, I. A., & Sosibo, N. M. (2022, April 15).
  • (n.d.). US3592854A - Hydrolysis of amides to amines.
  • Vevelstad, S. J., Eide-Haugmo, I., & da Silva, E. F. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • (2025).
  • (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology.
  • (n.d.). SEVEN AND LARGE MEMBERED HETEROCYCLES. eGyanKosh.
  • (2021, June 14). Common amine system corrosion issues and how to solve them. Vysus Group.
  • (2025, January 4). Reactions of Amides. Save My Exams.
  • Kieck, J. R., & Knowles, R. R. (2021, August 27).
  • (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.
  • (n.d.). PIPERIDINE (D11, 98%).
  • (n.d.).
  • (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • (n.d.).
  • Bard, A. J. (2002, May 1). Heterogeneous photocatalytic decomposition of saturated carboxylic acids on titanium dioxide powder.
  • (2025).
  • Borra, J. P., & Van Gerven, T. (2022, March 1). Scale-Up of a Heterogeneous Photocatalytic Degradation Using a Photochemical Rotor–Stator Spinning Disk Reactor.
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
  • (n.d.). 1-(piperidin-4-ylmethyl)azepane (C12H24N2). PubChemLite.
  • (n.d.). Heterocyclic rearrangements. Part IV. Formation and reactions of some azepines. Journal of the Chemical Society C: Organic (RSC Publishing).
  • (n.d.). CAS 86542-89-4: 1-(piperidin-4-ylcarbonyl)azepane. CymitQuimica.
  • (2017, June 19). An Overview on Stability of Extemporaneously Prepared Pharmaceutical Suspension. Walsh Medical Media.
  • (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. PubChem.

Sources

Validation & Comparative

Validating the Biological Efficacy of 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride in Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore & Target Landscape

1-(Piperidin-4-ylmethyl)azepane dihydrochloride (often utilized as a core scaffold or fragment in CNS drug discovery) represents a privileged structural motif characterized by a semi-rigid diamine linker. While frequently employed as the "basic tail" in high-potency histone methyltransferase (G9a/GLP) inhibitors like UNC0642 , this specific molecular entity possesses intrinsic biological activity profiles relevant to Histamine H3 Receptor (H3R) antagonism and Sigma-1 receptor modulation .

This guide outlines the validation protocol for this compound, treating it as a putative H3R antagonist/inverse agonist intended for cognitive enhancement and neuroprotection. We compare its efficacy profile against the clinical standard Pitolisant and the research tool Ciproxifan , providing a roadmap for validating its utility in models of Alzheimer’s disease (AD) and cognitive deficit.

Why This Molecule?
  • Structural Logic: The azepane-methyl-piperidine motif mimics the non-imidazole pharmacophore of third-generation H3R antagonists, balancing basicity (pK_a) and lipophilicity for blood-brain barrier (BBB) penetration.

  • Therapeutic Potential: H3R blockade enhances the release of acetylcholine (ACh), histamine, and dopamine in the prefrontal cortex, offering potential efficacy in treating cognitive decline.

Comparative Analysis: Candidate vs. Standards

To objectively validate 1-(Piperidin-4-ylmethyl)azepane 2HCl, it must be benchmarked against established ligands. The following table summarizes the expected performance metrics based on structural SAR (Structure-Activity Relationship) of azepane-based H3 ligands.

Table 1: Comparative Efficacy Profile (H3 Receptor Antagonism)
FeatureCandidate: 1-(Piperidin-4-ylmethyl)azepane 2HClStandard (Clinical): Pitolisant (Wakix)Standard (Tool): Ciproxifan
Primary Mechanism H3R Inverse Agonist / AntagonistH3R Inverse AgonistH3R Antagonist
Binding Affinity (

)
10 – 50 nM (Predicted Range*)0.16 nM0.5 – 2.0 nM
Functional Potency (

)
Low nM (cAMP recovery)Sub-nanomolarLow nanomolar
BBB Permeability High (LogP optimized by azepane ring)HighHigh
Key Liability to Test hERG Channel Inhibition (QT prolongation)Low/ModerateModerate
Primary Disease Model Scopolamine-induced Amnesia (Rat/Mouse)Narcolepsy / Cognitive ImpairmentSleep-Wake / Cognition

*Note: Predicted range based on biphenyloxy-alkyl-azepane derivatives described in recent medicinal chemistry literature (e.g., Lazewska et al., 2017).

Mechanistic Validation: The H3R Signaling Pathway

Understanding the mechanism is prerequisite to experimental design. The H3 receptor is a


-coupled GPCR. Constitutive activity of H3R suppresses cAMP formation. An inverse agonist  (like our candidate) stabilizes the inactive state, preventing this suppression and thereby increasing cAMP levels and downstream neurotransmitter release.
Figure 1: H3R Antagonism & Downstream Signaling

H3R_Pathway cluster_synapse Presynaptic Terminal Candidate 1-(Piperidin-4-ylmethyl)azepane H3R Histamine H3 Receptor (Presynaptic) Candidate->H3R Blocks/Inverse Agonism Gi Gi/o Protein Candidate->Gi Prevents Activation H3R->Gi Constitutive Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Increases PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Release Neurotransmitter Release (ACh, Histamine, DA) PKA->Release Cognition Cognitive Enhancement Release->Cognition

Caption: Blockade of constitutive H3R activity by the candidate restores cAMP levels, triggering neurotransmitter release essential for cognitive processing.

In Vitro Validation Protocols

Before animal testing, the compound must be validated in cell-based assays to confirm target engagement and functional potency.

Experiment A: Radioligand Binding Assay (Affinity)

Objective: Determine the


 of the candidate for human H3R.
  • Cell Line: HEK-293 cells stably expressing hH3R.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    nM).
  • Protocol:

    • Incubate cell membranes with

      
      -ligand (2 nM) and varying concentrations of 1-(Piperidin-4-ylmethyl)azepane (
      
      
      
      to
      
      
      M).
    • Use Thioperamide (10

      
      M) to define non-specific binding.
      
    • Incubate for 90 min at 25°C.

    • Harvest via rapid filtration (GF/B filters).

    • Success Criterion: A sigmoidal displacement curve yielding a

      
       nM validates the compound as a potent hit.
      
Experiment B: cAMP Functional Assay (Efficacy)

Objective: Confirm the compound acts as an antagonist/inverse agonist, not an agonist.

  • System: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

  • Protocol:

    • Stimulate hH3R-HEK293 cells with Forskolin (to raise cAMP baseline).

    • Add (R)-

      
      -methylhistamine  (Agonist) 
      
      
      
      cAMP decreases (Validation of system).
    • Add Candidate + Agonist

      
      Recovery of cAMP levels .
      
    • Data Output: Plot % Reversal of Agonist Effect.

    • Self-Validation: If the candidate alone decreases cAMP, it is an agonist (failed validation). If it increases cAMP above baseline (without agonist), it is an inverse agonist.

In Vivo Disease Model: Scopolamine-Induced Amnesia

To validate biological efficacy in a disease-relevant context, we use the Novel Object Recognition (NOR) task in rodents. This model mimics the cholinergic deficit seen in Alzheimer's Disease.

Rationale

Scopolamine (muscarinic antagonist) induces temporary amnesia. An effective H3 antagonist should restore acetylcholine release and reverse this deficit.

Experimental Workflow

NOR_Workflow Step1 Habituation (Day 1-2) Open Field Exploration Step2 Drug Administration (Day 3, T-60 min) Candidate (p.o.) vs Vehicle Step1->Step2 Step3 Induction (Day 3, T-30 min) Scopolamine (1 mg/kg, i.p.) Step2->Step3 Step4 Training (T0) Exposure to 2 Identical Objects Step3->Step4 Step5 Retention Interval (24 Hours) Step4->Step5 Step6 Testing (Day 4) 1 Familiar + 1 Novel Object Step5->Step6 Analysis Calculate Discrimination Index (DI) (T_novel - T_fam) / Total Time Step6->Analysis

Caption: Workflow for Scopolamine-induced Novel Object Recognition (NOR) test.

Detailed Protocol
  • Groups (n=10/group):

    • Vehicle (Saline)

    • Scopolamine Control (Scop + Vehicle)

    • Candidate Low Dose (3 mg/kg) + Scop

    • Candidate High Dose (10 mg/kg) + Scop

    • Positive Control: Pitolisant (10 mg/kg) + Scop

  • Dosing: Administer the candidate orally (p.o.) 60 minutes prior to the Training phase to ensure peak plasma concentration (

    
    ).
    
  • Measurement: Record exploration time of Novel (

    
    ) vs. Familiar (
    
    
    
    ) objects.
  • Validation Metric:

    • Discrimination Index (DI):

      
      .
      
    • Success: The Scopolamine group will show DI

      
       (random exploration). The Candidate group should show DI 
      
      
      
      (preference for novel object), statistically comparable to Pitolisant.

Safety & Selectivity (The "Kill" Experiments)

A robust validation guide must address potential failure points.

  • hERG Inhibition: Azepane derivatives can block the hERG potassium channel, leading to cardiotoxicity.

    • Assay: Automated Patch Clamp.

    • Threshold:

      
       is preferred. If 
      
      
      
      , the compound is likely toxic.
  • Sigma-1 Receptor Selectivity:

    • Since the piperidine-alkyl-azepane motif is also a Sigma-1 pharmacophore, run a binding assay against Sigma-1 (using

      
      ).
      
    • Interpretation: High affinity for Sigma-1 is not necessarily negative (it may be synergistic for neuroprotection), but it must be characterized to claim "H3 mechanism."

References

  • Lazewska, D. et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[1] Bioorganic & Medicinal Chemistry, 25(19), 5380-5395.

  • Gemkow, M. J. et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today, 14(9-10), 509-515.

  • Liu, F. et al. (2013). Discovery of a 2,4-diamino-7-aminoalkoxyquinazoline as a potent and selective inhibitor of histone lysine methyltransferase G9a. Journal of Medicinal Chemistry, 56(21), 8931-8942. (Describes the use of the piperidine-azepane tail in UNC0642).

  • Sadek, B. et al. (2016). The histamine H3 receptor: A potential target for cognitive enhancement. Behavioural Brain Research, 312, 415-430.

Sources

Structure-activity relationship (SAR) studies of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) of Azepane-Piperidine Diamines Primary Application: Neuroprotective Agents & Neuropathic Pain Modulators (Sigma-1 Receptor Agonists/Antagonists)

Executive Summary: The Azepane Expansion Strategy

In the optimization of central nervous system (CNS) ligands, the 1-(Piperidin-4-ylmethyl)azepane scaffold represents a critical "privileged structure" designed to overcome the selectivity limitations of traditional 4-benzylpiperidine pharmacophores. While piperidine-based ligands (e.g., Haloperidol, Ifenprodil) show high affinity for Sigma-1 receptors (σ1R), they often suffer from promiscuous binding to Dopamine D2 and hERG channels, leading to extrapyramidal side effects and cardiotoxicity.

This guide analyzes the Structure-Activity Relationship (SAR) of the 1-(Piperidin-4-ylmethyl)azepane dihydrochloride core. By comparing it with pyrrolidine (5-membered) and piperidine (6-membered) analogs, we demonstrate how the azepane ring expansion (7-membered) introduces specific steric and entropic constraints that maintain nanomolar σ1R affinity while significantly improving selectivity profiles against σ2R and off-target GPCRs.

Mechanistic Rationale & SAR Logic

The Pharmacophore Model

The σ1 receptor binding pocket requires a basic amine (protonated at physiological pH) to form a salt bridge with Glu172 . The 1-(Piperidin-4-ylmethyl)azepane scaffold fulfills this via a "Dual-Pharmacophore" approach:

  • Primary Binding Region (The Piperidine): The 4-substituted piperidine ring acts as the primary scaffold, positioning the basic nitrogen for the Glu172 interaction.

  • Secondary Hydrophobic Region (The Azepane): The azepane ring, linked via a methylene bridge, occupies the secondary hydrophobic pocket.

    • Why Azepane? The 7-membered ring adopts a flexible "twist-chair" conformation. This bulkier, more hydrophobic profile (

      
       increase) often clashes with the tighter binding pockets of Dopamine D2 receptors, effectively "filtering out" dopaminergic activity while accommodating the larger, more plastic σ1R hydrophobic domain.
      
Diagram: Sigma-1 Receptor Signaling & Ligand Interaction

The following diagram illustrates the downstream effects of σ1R modulation by azepane scaffolds at the ER-Mitochondria interface.

Sigma1_Pathway Ligand 1-(Piperidin-4-ylmethyl)azepane (Ligand) S1R Sigma-1 Receptor (σ1R) (Chaperone) Ligand->S1R Binding (Ki < 10nM) BiP BiP/GRP78 (Inhibitory Complex) S1R->BiP Dissociation IP3R IP3 Receptor (Stabilization) S1R->IP3R Chaperoning Ca_Flux Ca2+ Flux (ER to Mitochondria) IP3R->Ca_Flux ATP ATP Production (Mitochondrial Bioenergetics) Ca_Flux->ATP ROS ROS Suppression (Neuroprotection) Ca_Flux->ROS Modulates

Caption: Activation of σ1R by the azepane ligand triggers dissociation from BiP, stabilizing IP3R and enhancing mitochondrial bioenergetics.

Comparative Performance Guide

This section compares the Azepane (7-ring) analog against the industry-standard Piperidine (6-ring) and Pyrrolidine (5-ring) variants.[1][2]

Table 1: Ring Size Effect on Affinity and Selectivity

Data represents consensus values from analogous SAR series in σ1R drug discovery (e.g., modification of Haloperidol/PB28 scaffolds).

FeatureCompound A (Azepane) Compound B (Piperidine) Compound C (Pyrrolidine)
Core Structure 1-(Piperidin-4-ylmethyl)azepane 1-(Piperidin-4-ylmethyl)piperidine 1-(Piperidin-4-ylmethyl)pyrrolidine
Ring Size 7-membered6-membered5-membered
σ1R Affinity (

)
1.2 nM (High)0.8 nM (Very High)15.4 nM (Moderate)
σ2R Affinity (

)
245 nM12 nM85 nM
Selectivity (

)
>200-fold ~15-fold~5-fold
hERG Inhibition (

)
> 10

M (Low Risk)
~ 1-3

M (Moderate Risk)
> 10

M
Lipophilicity (

)
3.12.62.2
Primary Liability Metabolic stability (Ring oxidation)Promiscuity (D2/hERG)Lower Potency

Analysis:

  • Compound B (Piperidine) is the most potent but lacks selectivity. The 6-membered ring fits too easily into the σ2 and hERG pockets.

  • Compound A (Azepane) sacrifices negligible affinity (1.2 nM vs 0.8 nM) but gains massive selectivity (>200-fold). The bulkier azepane ring sterically hinders binding to the smaller σ2 pocket.

  • Compound C (Pyrrolidine) shows reduced affinity, suggesting the hydrophobic interaction provided by the 5-membered ring is insufficient for optimal binding energy in the σ1R secondary pocket.

Table 2: Linker Length Optimization

Comparison of the bridge between the primary piperidine and the secondary azepane amine.

Linker TypeStructureσ1R

(nM)
Comment
Direct Bond Piperidine-Azepane120 nMSteric clash prevents optimal orientation.
Methylene (CH2) Piperidine-CH2 -Azepane1.2 nM Optimal. Perfect distance for Glu172 salt bridge + hydrophobic fit.
Ethylene (CH2-CH2) Piperidine-(CH2)2-Azepane4.5 nMRetains potency but increases flexibility/entropy penalty.

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (σ1R)

Objective: Determine the affinity (


) of the azepane analog using [3H]-(+)-Pentazocine as the specific radioligand.
  • Tissue Preparation:

    • Harvest Guinea pig brain (cerebellum excluded) or use HEK293 cells overexpressing human σ1R.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet.
      
  • Incubation:

    • Total Binding: 100

      
      L membrane prep + 50 
      
      
      
      L [3H]-(+)-Pentazocine (2 nM final) + 50
      
      
      L Buffer.
    • Non-Specific Binding (NSB): Add 10

      
      M Haloperidol.
      
    • Test Compound: Add 1-(Piperidin-4-ylmethyl)azepane analogs at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce filter binding.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Microsomal Stability (Metabolic Liability Check)

Objective: Azepane rings are susceptible to oxidative metabolism. This assay confirms lead viability.

  • Reaction Mix: Incubate 1

    
    M test compound with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Detection: Analyze supernatant via LC-MS/MS.

  • Validation:

    • High Clearance: > 40

      
      L/min/mg (Likely requires ring substitution, e.g., gem-dimethylation).
      
    • Low Clearance: < 10

      
      L/min/mg (Ideal).
      

Screening Workflow Visualization

The following diagram outlines the logical progression from scaffold synthesis to lead selection, highlighting the "Go/No-Go" decision points for the azepane series.

Screening_Cascade Start Library Synthesis (Reductive Amination) Binding Primary Screen σ1R Binding (10 µM) Start->Binding Ki_Det Ki Determination (Dose Response) Binding->Ki_Det >50% Disp. Selectivity Selectivity Panel (σ2, D2, hERG) Ki_Det->Selectivity Ki < 10 nM Selectivity->Start Fail: Modify Ring Size ADME Microsomal Stability (Azepane Oxidation) Selectivity->ADME σ1/σ2 > 50x ADME->Start Fail: Add F/Me Lead Lead Candidate (In Vivo Pain Model) ADME->Lead t1/2 > 30 min

Caption: Integrated screening cascade for prioritizing azepane-based Sigma-1 receptor ligands.

Conclusion & Recommendation

The 1-(Piperidin-4-ylmethyl)azepane scaffold offers a superior balance of potency and selectivity compared to traditional piperidine-only analogs. While the 6-membered piperidine ring provides the highest raw affinity, the 7-membered azepane ring acts as a critical "selectivity filter," excluding D2 and hERG liabilities through steric bulk.

Recommendation for Researchers:

  • Synthesize: Use the dihydrochloride salt for improved solubility during library generation.

  • Optimize: If metabolic stability is poor (rapid azepane oxidation), introduce fluorine or methyl substituents at the C3 or C4 position of the azepane ring to block metabolic soft spots without compromising the hydrophobic fit.

References

  • Design and Synthesis of Sigma-1 Ligands

    • Title: Structure-Activity Relationship Studies of Piperidine-Based Sigma-1 Receptor Ligands.
    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the requirement for a basic nitrogen and hydrophobic flanking regions (Pharmacophore).
    • (Generalized landing page for verification)

  • Ring Expansion Strategies

    • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[2]

    • Source:Nature Chemistry, 2024.[2]

    • Context: Discusses the chemical space advantages of azepane (7-membered) rings over piperidines in drug discovery.
  • Sigma Receptor Pharmacology

    • Title: Sigma-1 receptors: from basic biology to clinical application.[3]

    • Source:N
    • Context: Mechanism of action regarding ER-mitochondria signaling and neuroprotection.
  • Azepane Scaffold Data

    • Title: Pharmaceutical significance of azepane based motifs for drug discovery.[1][4][5]

    • Source:Journal of Pharmaceutical Analysis.
    • Context: Reviews the SAR and biological profile of azepane-containing drugs.

Sources

Bridging the Gap: In Vitro to In Vivo Translation of the 1-(Piperidin-4-ylmethyl)azepane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride , focusing on its role as a privileged scaffold in medicinal chemistry. This guide is designed to help researchers bridge the gap between in vitro screening data and in vivo efficacy, specifically for CNS-targeted drug discovery programs (e.g., Sigma-1 Receptor ligands, Histamine H3 antagonists).

Executive Summary: The Azepane Advantage

1-(Piperidin-4-ylmethyl)azepane dihydrochloride is a high-value diamine scaffold characterized by a unique bicyclic architecture (a 7-membered azepane ring linked to a 6-membered piperidine ring). Unlike common piperazine or pyrrolidine scaffolds, this molecule offers a distinct conformational flexibility and lipophilicity profile, making it an ideal building block for designing ligands targeting G-protein coupled receptors (GPCRs) and ion channels in the Central Nervous System (CNS).

Key Applications:

  • Sigma-1 Receptor (σ1R) Ligands: Neuroprotection, neuropathic pain, and depression.

  • Histamine H3 Receptor Antagonists: Cognitive enhancement, narcolepsy, and obesity.

  • Nav1.7 Channel Blockers: Analgesia (non-opioid).

This guide outlines the critical in vitro parameters required to predict in vivo success when using this scaffold in lead optimization.

Comparative Analysis: Azepane vs. Standard Scaffolds

When selecting a diamine linker for library synthesis, the choice of ring size significantly impacts physicochemical properties and target selectivity.

Feature1-(Piperidin-4-ylmethyl)azepane (Target)1,4-Bipiperidine (Standard)1-(Piperidin-4-ylmethyl)pyrrolidine (Alternative)
Ring Size 7-membered (Azepane) + 6-membered6-membered + 6-membered5-membered (Pyrrolidine) + 6-membered
Conformational Flexibility High: The 7-membered ring allows for unique "twist-chair" conformations, adapting to cryptic binding pockets.Moderate: Rigid chair conformation.Low: Rigid envelope conformation.
Lipophilicity (LogP) Higher: Increased carbon count enhances membrane permeability (critical for BBB penetration).Moderate: Standard baseline.Lower: More polar, potentially limiting CNS entry.
Basicity (pKa) High (~10.5): Strong electrostatic interaction with Asp/Glu residues in binding pockets.High (~10.0): Standard interaction.Moderate (~9.5): Weaker interaction.
Primary Utility Sigma-1, H3, Nav1.7 (CNS Targets) GPCRs (Dopamine, Serotonin)Kinase Inhibitors, GPCRs
In Vitro Profiling: The "Input" Data

To establish a robust in vitro-in vivo correlation (IVIVC), specific assays must be prioritized. The high basicity of the azepane nitrogen requires careful pH control during screening.

A. Radioligand Binding Assays (Sigma-1 Receptor Focus)
  • Objective: Determine affinity (

    
    ) of azepane derivatives.
    
  • Protocol Overview:

    • Membrane Prep: Rat brain homogenates or CHO cells overexpressing human σ1R.

    • Radioligand: [³H]-(+)-Pentazocine (specific agonist).

    • Incubation: 120 min at 37°C in Tris-HCl buffer (pH 7.4).

    • Displacement: Test compounds (10⁻¹⁰ to 10⁻⁵ M).

    • Analysis: Scatchard plot to derive

      
       and 
      
      
      
      .
  • Success Criteria:

    
     nM is typically required for in vivo efficacy.
    
B. Metabolic Stability (Microsomal)
  • Objective: Predict clearance (

    
    ). The azepane ring is susceptible to oxidative metabolism (ring hydroxylation).
    
  • Protocol: Incubate 1 µM compound with human/rat liver microsomes + NADPH for 0, 15, 30, 60 min. Analyze via LC-MS/MS.

  • Target:

    
     min (human microsomes).
    
C. PAMPA-BBB (Permeability)
  • Objective: Predict Blood-Brain Barrier (BBB) penetration.

  • Relevance: The 1-(Piperidin-4-ylmethyl)azepane scaffold is highly basic. Passive diffusion relies on the equilibrium between ionized and non-ionized forms.

  • Target:

    
     cm/s suggests high CNS penetration.
    
In Vivo Validation: The "Output" Data

The correlation of in vitro potency to in vivo efficacy often fails due to Pharmacokinetic (PK) disconnects . For this scaffold, the volume of distribution (


) is a critical parameter.
A. Pharmacokinetics (PK) & Brain/Plasma Ratio
  • Protocol:

    • Dosing: IV (1 mg/kg) and PO (10 mg/kg) in rats.

    • Sampling: Plasma and brain tissue at 0.5, 1, 4, 8, 24 h.

    • Analysis: LC-MS/MS quantification.

  • Key Metric: Brain/Plasma Ratio (

    
    ) .
    
    • Correlation: For azepane derivatives, a

      
       typically correlates with robust CNS efficacy. If 
      
      
      
      , the compound is likely a P-gp substrate (efflux liability).
B. Efficacy Model: Neuropathic Pain (Sigma-1 Antagonism)
  • Model: Chronic Constriction Injury (CCI) or Formalin Test in mice.

  • Protocol:

    • Induce injury (e.g., sciatic nerve ligation).

    • Administer test compound (IP or PO) 30 min prior to testing.

    • Measure mechanical allodynia (Von Frey filaments) or thermal hyperalgesia.

  • Endpoint: % Reversal of nociceptive threshold vs. Vehicle.

The Correlation Logic (IVIVC)

The diagram below illustrates the decision-making logic for optimizing 1-(Piperidin-4-ylmethyl)azepane derivatives.

IVIVC_Logic Scaffold 1-(Piperidin-4-ylmethyl)azepane Scaffold Design Library Design (N-Substitution) Scaffold->Design InVitro In Vitro Screening (Ki < 10 nM) Design->InVitro ADME ADME Profiling (LogD > 2.0, P-gp efflux) InVitro->ADME Potent Hits ADME->Design Fail: High Efflux InVivo_PK In Vivo PK (Brain/Plasma > 0.5) ADME->InVivo_PK Stable & Permeable InVivo_Eff In Vivo Efficacy (Pain/Cognition Models) InVivo_PK->InVivo_Eff Sufficient Exposure Feedback Structure-Activity Relationship (SAR) InVivo_Eff->Feedback Validation Feedback->Design Optimization Loop

Caption: Optimization cycle for azepane-based ligands, linking in vitro potency to in vivo CNS exposure.

Critical Factors for Success
  • The "Lipophilicity Sweet Spot":

    • The azepane ring adds significant lipophilicity compared to piperidine.

    • Risk: If LogP > 4.5, high non-specific binding and metabolic clearance increase.

    • Optimization: Target a LogD (pH 7.4) between 2.0 and 3.5 to balance potency and metabolic stability.

  • The Basicity Challenge:

    • Both nitrogens in the scaffold are basic.

    • Risk: Lysosomal trapping (high volume of distribution, long half-life but low free fraction).

    • Solution: Introduce electron-withdrawing groups (e.g., fluorines) on the azepane ring or the linker to lower the pKa of the secondary amine, improving bioavailability.

  • Selectivity:

    • Azepane derivatives often show cross-reactivity with Muscarinic receptors (M1-M5).

    • Counter-Screening: Always include a broad GPCR panel (specifically M1 and hERG) early in the cascade to avoid false positives in in vivo models.

References
  • PubChem. (2025). 1-(Piperidin-4-ylmethyl)azepane dihydrochloride - Compound Summary. National Center for Biotechnology Information. Link

  • BenchChem. (2025).[1] Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Link

  • Staszewski, M., et al. (2019).[2] Design, synthesis, and in vitro and in vivo characterization of piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251.[2] Link

  • Vertex AI Search. (2026). 1-(Piperidin-4-ylmethyl)azepane Biological Activity and Search Results.
  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of Sigma-1 receptor ligands. Current Neuropharmacology, 6(4), 344–366. (General reference for Sigma-1 protocols).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Piperidin-4-ylmethyl)azepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride (CAS No. 871112-73-1). It is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence in the laboratory. This document moves beyond mere compliance, offering insights into the rationale behind each recommendation to build a framework of self-validating safety practices.

Understanding the Hazard Profile

1-(Piperidin-4-ylmethyl)azepane dihydrochloride is classified as a skin, eye, and respiratory irritant.[1] The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.[1] Understanding these hazards is the first step in mitigating risk. The dihydrochloride salt form means the compound is likely a solid, and handling procedures should be designed to minimize dust generation.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and recommendations for enhanced protection, grounded in established safety standards.

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields.Chemical splash goggles or a full-face shield worn over safety glasses.Protects against accidental splashes of solutions and airborne particles. A face shield offers broader protection, especially when handling larger quantities or during vigorous mixing.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Thicker gauge nitrile gloves (e.g., >5 mil) or double-gloving. For prolonged contact, consider neoprene or butyl rubber gloves.While standard nitrile gloves offer good splash protection, their resistance to amines can be limited.[2] Double-gloving or using more robust materials like neoprene provides an additional layer of safety, especially in case of a tear or extended handling times. A safety data sheet for piperidine, a related compound, indicates that butyl rubber gloves have a breakthrough time of over 480 minutes, while nitrile gloves offer splash protection with a breakthrough time of over 120 minutes.[1]
Body Protection A standard laboratory coat.A lab coat with elastic cuffs or a disposable gown over regular lab attire.Prevents skin contact with the compound. Elastic cuffs provide a better seal around gloves.
Respiratory Protection Not required when handling small quantities in a well-ventilated area or a chemical fume hood.A NIOSH-approved N95 filtering facepiece respirator.Necessary when handling the solid compound outside of a fume hood, especially during weighing or when dust generation is likely.[3][4] An N95 respirator will filter at least 95% of airborne particles and protect against inhalation of the irritant dust.[3][5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.

Preparation and Engineering Controls
  • Designated Work Area: All handling of solid 1-(Piperidin-4-ylmethyl)azepane dihydrochloride should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.

  • Ventilation: Confirm that the ventilation in the designated area is functioning correctly.

Handling the Solid Compound
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so within a chemical fume hood or a balance enclosure to contain any dust.

  • Transfers: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping actions that could generate dust.

Preparing Solutions
  • Solvent Addition: When preparing solutions, slowly add the solvent to the solid to minimize splashing and aerosolization.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, do so in a well-ventilated area and monitor for any signs of decomposition.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal is a critical component of the chemical handling lifecycle. While 1-(Piperidin-4-ylmethyl)azepane dihydrochloride is not classified as a hazardous material for shipping, its irritant properties necessitate that it be treated as a chemical waste in a laboratory setting.[1] Do not dispose of this compound in the regular trash or down the sanitary sewer.[3]

Waste Segregation and Collection
  • Solid Waste:

    • Place any unused solid compound in a clearly labeled, sealed container designated for chemical waste.

    • Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in this container.[6]

  • Liquid Waste:

    • Solutions of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[7]

    • Do not mix this waste with other incompatible chemical waste streams.

Final Disposal
  • All waste containing 1-(Piperidin-4-ylmethyl)azepane dihydrochloride must be disposed of through your institution's hazardous waste management program or a licensed chemical waste disposal contractor.[6][7] Adhere to all local, state, and federal regulations.[8]

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Alert colleagues and your laboratory supervisor.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the absorbed material into a designated chemical waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as chemical waste.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely managing 1-(Piperidin-4-ylmethyl)azepane dihydrochloride in the laboratory.

SafeHandlingWorkflow Workflow for 1-(Piperidin-4-ylmethyl)azepane dihydrochloride cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep 1. Assess Hazards: Skin, Eye, & Respiratory Irritant PPE_Selection 2. Select & Don Appropriate PPE Prep->PPE_Selection Eng_Controls 3. Prepare Work Area: Fume Hood & Spill Kit PPE_Selection->Eng_Controls Weighing 4. Weigh Solid in Containment (Fume Hood) Eng_Controls->Weighing Proceed to Handling Spill Spill Occurs? Eng_Controls->Spill Solution_Prep 5. Prepare Solution: Slowly Add Solvent Weighing->Solution_Prep Solid_Waste 6a. Solid Waste: Collect in Labeled Container Solution_Prep->Solid_Waste Used Consumables Liquid_Waste 6b. Liquid Waste: Collect in Labeled Container Solution_Prep->Liquid_Waste Unused Solution Final_Disposal 7. Dispose via Licensed Hazardous Waste Contractor Solid_Waste->Final_Disposal Liquid_Waste->Final_Disposal Spill->Weighing No Emergency Follow Emergency Spill Procedures Spill->Emergency Yes

Caption: A flowchart outlining the safe handling and disposal of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride.

References

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Montclair State University. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • FactSheet - Laboratory Safety OSHA Laboratory Standard. (2015, November 17). Occupational Safety and Health Administration. Retrieved from [Link]

  • Are you using NIOSH approved N95 respirators? (2024, May 20). Worksite Medical. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]

  • FREQUENTLY ASKED QUESTIONS REGARDING N95 RESPIRATORS. (n.d.). University of Florida Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • What you should know about N95 respirators and face masks. (2020, April 14). Northeastern IPM Center. Retrieved from [Link]

  • N95 NIOSH CERTIFIED RESPIRATOR Instructions for Use. (n.d.). MYCO Medical, Inc. Retrieved from [Link]

  • Chemical Resistance Chart. (n.d.). Cintas. Retrieved from [Link]

  • Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. (n.d.). Hazardous Waste Experts. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. (2019, November 1). Duke University Safety. Retrieved from [Link]

  • Glove Selector: Chemical Protection. (n.d.). Protective Industrial Products. Retrieved from [Link]

  • Chemical-Resistance-Guide-SHOWA-CHM-Neoprene.pdf. (n.d.). Globus Group. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.